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  • Product: Butanamide, 2-(3-pentadecylphenoxy)-
  • CAS: 62609-89-6

Core Science & Biosynthesis

Foundational

chemical structure and physical properties of Butanamide, 2-(3-pentadecylphenoxy)-

For correspondence: [email protected] Abstract This technical guide provides a comprehensive overview of Butanamide, 2-(3-pentadecylphenoxy)-, a derivative of the naturally occurring phenolic lipid, cardanol, which is so...

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Author: BenchChem Technical Support Team. Date: April 2026

For correspondence: [email protected]

Abstract

This technical guide provides a comprehensive overview of Butanamide, 2-(3-pentadecylphenoxy)-, a derivative of the naturally occurring phenolic lipid, cardanol, which is sourced from cashew nutshell liquid (CNSL). This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical structure, physicochemical properties, a proposed synthetic route, and its potential biological and industrial applications. While this specific molecule is not extensively characterized in publicly available literature, this guide synthesizes information from related compounds and established chemical principles to provide a robust starting point for future research and development.

Introduction: A Derivative of a Versatile Bio-based Feedstock

Butanamide, 2-(3-pentadecylphenoxy)- is a lipophilic organic molecule that belongs to the family of phenoxyalkanamides. Its structure is characterized by a butanamide functional group attached via an ether linkage to a 3-pentadecylphenol moiety. The precursor, 3-pentadecylphenol (also known as cardanol), is a major constituent of Cashew Nut Shell Liquid (CNSL), a renewable and non-edible byproduct of the cashew industry.[1]

The unique amphiphilic nature of cardanol, possessing a hydrophilic phenolic head and a long, hydrophobic aliphatic tail, has made it a valuable starting material for the synthesis of a wide range of specialty chemicals, including surfactants, resins, and coatings.[2] Furthermore, derivatives of CNSL have garnered significant interest in the pharmaceutical and biomedical fields due to their diverse biological activities, which include antioxidant, antimicrobial, anti-inflammatory, and cytotoxic properties.[1][3] This guide will delve into the specific characteristics of Butanamide, 2-(3-pentadecylphenoxy)-, a molecule that combines the structural features of cardanol with a butanamide group, a common motif in pharmacologically active compounds.

Chemical Structure and Physicochemical Properties

The chemical structure of Butanamide, 2-(3-pentadecylphenoxy)- is defined by a central phenoxy ring substituted at the meta position with a C15 alkyl chain, and an ether linkage at the para position to a butanamide group.

Molecular Formula: C₂₅H₄₃NO₂

Molecular Weight: 389.62 g/mol

Canonical SMILES: CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC(CC)C(=O)N[4]

InChI Key: YFVJCMFQEOHVMO-UHFFFAOYSA-N[4]

Diagram of the Chemical Structure:

Caption: Chemical structure of Butanamide, 2-(3-pentadecylphenoxy)-.

Physicochemical Data

Due to the limited availability of experimental data for this specific compound, the following table includes predicted values from reputable computational models. These predictions offer a valuable starting point for experimental design and characterization.

PropertyValueSource
XlogP 9.6Predicted[4]
Monoisotopic Mass 389.32938 DaPredicted[4]
Predicted Collision Cross Section ([M+H]⁺) 207.3 ŲPredicted[4]
Predicted Collision Cross Section ([M+Na]⁺) 207.5 ŲPredicted[4]
Predicted Collision Cross Section ([M-H]⁻) 207.6 ŲPredicted[4]

Proposed Synthesis Protocol

While a specific synthesis for Butanamide, 2-(3-pentadecylphenoxy)- is not detailed in the available literature, a plausible and efficient two-step synthetic route can be proposed based on well-established organic reactions. This protocol utilizes 3-pentadecylphenol, the hydrogenated form of cardanol, as the starting material.

Synthesis_Workflow Start 3-Pentadecylphenol (Hydrogenated Cardanol) Step1 Step 1: Williamson Ether Synthesis Start->Step1 2-Bromobutanoic acid, Base (e.g., K₂CO₃), Solvent (e.g., Acetone) Intermediate 2-(3-Pentadecylphenoxy)butanoic acid Step1->Intermediate Step2 Step 2: Amidation Intermediate->Step2 1. Thionyl chloride (SOCl₂) 2. Ammonia (NH₃) Product Butanamide, 2-(3-pentadecylphenoxy)- Step2->Product

Caption: Proposed two-step synthesis of Butanamide, 2-(3-pentadecylphenoxy)-.

Step 1: Synthesis of 2-(3-Pentadecylphenoxy)butanoic acid via Williamson Ether Synthesis

The first step involves the formation of the ether linkage through a Williamson ether synthesis, a robust and widely used method for preparing ethers.[5]

Reaction:

3-Pentadecylphenol + 2-Bromobutanoic acid → 2-(3-Pentadecylphenoxy)butanoic acid

Experimental Protocol:

  • Preparation of the Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-pentadecylphenol (1 equivalent) in a suitable polar aprotic solvent such as acetone or acetonitrile.

  • Addition of Base: Add a weak base, such as potassium carbonate (K₂CO₃, 1.5 equivalents), to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

  • Alkylation: Add 2-bromobutanoic acid (1.1 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain this temperature for 12-24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product, 2-(3-pentadecylphenoxy)butanoic acid, can be purified by column chromatography on silica gel.

Step 2: Synthesis of Butanamide, 2-(3-pentadecylphenoxy)- via Amidation

The final step is the conversion of the carboxylic acid intermediate to the primary amide. This is a standard transformation in organic synthesis.[6][7]

Reaction:

2-(3-Pentadecylphenoxy)butanoic acid → Butanamide, 2-(3-pentadecylphenoxy)-

Experimental Protocol:

  • Activation of the Carboxylic Acid: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the 2-(3-pentadecylphenoxy)butanoic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Formation of the Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (SOCl₂, 1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases. The solvent and excess thionyl chloride are then removed under reduced pressure to yield the crude acyl chloride.

  • Amidation: Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., DCM). Cool the solution to 0 °C and bubble anhydrous ammonia gas through the solution, or add a concentrated aqueous solution of ammonia dropwise with vigorous stirring.

  • Reaction: Allow the reaction to proceed at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.

  • Work-up: Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, Butanamide, 2-(3-pentadecylphenoxy)-, can be purified by recrystallization or column chromatography.

Potential Biological Activities and Applications

While direct biological data for Butanamide, 2-(3-pentadecylphenoxy)- is scarce, the known activities of its parent compound, cardanol, and other related butanamide derivatives provide a strong basis for predicting its potential applications.

Biological_Activities cluster_cardanol Properties from Cardanol Moiety cluster_butanamide Properties from Butanamide Moiety Main Butanamide, 2-(3-pentadecylphenoxy)- Antioxidant Antioxidant Main->Antioxidant Free radical scavenging Antimicrobial Antimicrobial (Antibacterial, Antifungal) Main->Antimicrobial Membrane disruption Cytotoxic Cytotoxic/ Antiproliferative Main->Cytotoxic Induction of apoptosis AntiInflammatory Anti-inflammatory (e.g., COX/LOX inhibition) Main->AntiInflammatory Enzyme inhibition CNS_Activity CNS Activity Main->CNS_Activity Potential for neuroprotective effects

Caption: Potential biological activities of Butanamide, 2-(3-pentadecylphenoxy)- inferred from its structural components.

Antimicrobial and Antifungal Activity

The long C15 alkyl chain of the cardanol moiety is known to impart significant antimicrobial properties.[1] This lipophilic tail can disrupt the cell membranes of bacteria and fungi, leading to cell lysis. It is plausible that Butanamide, 2-(3-pentadecylphenoxy)- would retain this activity. Various butanamide derivatives have also shown promising antibacterial activity against resistant pathogens.[8]

Cytotoxic and Anti-cancer Potential

Cardanol and its derivatives have demonstrated cytotoxic effects against various cancer cell lines, including oral squamous cell carcinoma and human melanoma cells.[9][10] The proposed mechanism often involves the induction of apoptosis. The combination of the lipophilic cardanol backbone, which can facilitate membrane interaction, with the butanamide functional group could lead to novel compounds with potential as anti-cancer agents.

Anti-inflammatory Activity

Several butanamide derivatives have been investigated as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[11] The structural similarity of Butanamide, 2-(3-pentadecylphenoxy)- to these known inhibitors suggests that it could be a candidate for development as an anti-inflammatory agent.

Neuroprotective Potential

Derivatives of CNSL are being explored as potential therapeutic agents for neurodegenerative diseases such as Alzheimer's disease.[3] The antioxidant properties of the phenolic ring in cardanol can help mitigate oxidative stress, a contributing factor in neuronal damage. The butanamide scaffold is also present in various centrally active compounds.

Conclusion and Future Directions

Butanamide, 2-(3-pentadecylphenoxy)- is a promising, yet understudied, derivative of the renewable resource, cashew nutshell liquid. This technical guide has provided a detailed overview of its chemical structure, predicted physicochemical properties, a plausible synthetic route, and a discussion of its potential biological activities based on the well-documented properties of its constituent moieties.

Future research should focus on the experimental validation of the proposed synthesis and the thorough characterization of the purified compound using modern analytical techniques such as NMR and mass spectrometry. Subsequently, a systematic evaluation of its biological activities, including antimicrobial, cytotoxic, and anti-inflammatory properties, is warranted. Such studies will be crucial in unlocking the full potential of this bio-based molecule for applications in the pharmaceutical and material science industries.

References

  • 2012 Book Archive. (n.d.). 15.16 Formation of Amides. Retrieved from [Link]

  • Andrade, F. O., et al. (2025). Characterization of cytotoxic activity of compounds derived from anacardic acid, cardanol and cardol in oral squamous cell carcinoma. ResearchGate. [Link]

  • Chemguide. (n.d.). The preparation of amides. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 15.16: Formation of Amides. [Link]

  • da Silva, M. S., et al. (2021). Cashew Nut Shell Liquid (CNSL) as a Source of Drugs for Alzheimer's Disease. Molecules, 26(18), 5523. [Link]

  • Journal of Applied and Natural Science. (2026). Exploring the multifaceted pharmaceutical and medicinal applications of Cashew nut shell liquid (CNSL): Antimicrobial, anti-inflammatory and drug delivery potential. [Link]

  • Khan Academy. (2023). Amide formation from carboxylic acid derivatives. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Mitochondria-Associated Apoptosis in Human Melanoma Cells Induced by Cardanol Monoene from Cashew Nut Shell Liquid. (2017). Journal of Agricultural and Food Chemistry. [Link]

  • PubChem. (n.d.). Butanamide, 2-(2,4-bis(1,1-dimethylpropyl)phenoxy)-N-(3,5-dichloro-2-hydroxy-4-methylphenyl)-. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxybutanamide. Retrieved from [Link]

  • PubChem. (n.d.). 3-Pentadecylphenol. Retrieved from [Link]

  • PubChemLite. (n.d.). Butanamide, 2-(3-pentadecylphenoxy)- (C25H43NO2). Retrieved from [Link]

  • Sood, A., & Kesavan, V. (2023). Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. RSC Medicinal Chemistry, 14(9), 1817–1826. [Link]

  • Tordjman, C., et al. (2003). Synthesis of the butanamide derivative S 19812, a new dual inhibitor of cyclooxygenase and lipoxygenase pathways. Arzneimittelforschung, 53(11), 774-779. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Hossain, M. M., et al. (2023). Synthesis of 2-Phenoxyacetic Acid Analogs for Evaluation of the Anti-inflammatory Potential and Subsequent In Silico Analysis. Indonesian Journal of Chemistry, 23(4), 1043-1058. [Link]

  • Organic Syntheses. (n.d.). γ-PHENYLBUTYRIC ACID. Retrieved from [Link]

  • Patents. (n.d.). CN103342639A - Method for synthesizing 2-phenylcarboxylate.
  • Patents. (n.d.). US4035416A - Process for making phenoxyalkanoic acids.
  • Patents. (n.d.). US6229054B1 - Derivative of cardanol and uses therefor.
  • Patents. (n.d.). WO2000034219A1 - Cardanol derivative and method of making the cardanol derivative.
  • Patents. (n.d.). WO2011003446A1 - Synthesis of novel multifunctional cardanol's derivatives and their use as halogen free polyurethanic foams precursors.
  • Patents. (n.d.). WO2015051402A1 - Alkylation of phenolic compounds.
  • RSC Med Chem. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. [Link]

  • Stack Exchange. (2019). Mechanism for formation of amides from ammonium carboxylate salts. [Link]

  • Synthesis Workshop. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • YouTube. (2018). Williamson Ether Synthesis. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of Butanamide, 2-(3-pentadecylphenoxy)-

This technical guide provides a comprehensive overview of the core physicochemical properties of the molecule Butanamide, 2-(3-pentadecylphenoxy)-, focusing on the determination of its exact mass and molecular weight. Wh...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the core physicochemical properties of the molecule Butanamide, 2-(3-pentadecylphenoxy)-, focusing on the determination of its exact mass and molecular weight. While this specific compound is not widely documented in publicly accessible chemical databases, its structural components are present in more complex molecules, indicating its potential role as a significant chemical intermediate in various synthesis pathways. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the analytical techniques used to characterize novel or less-common chemical entities.

Defining the Molecular Identity

The initial step in characterizing any molecule is to unequivocally define its structure from its name. "Butanamide, 2-(3-pentadecylphenoxy)-" describes a butanamide molecule where a 3-pentadecylphenoxy group is attached at the second carbon of the butanamide chain.

  • Butanamide: A four-carbon amide.

  • 2-(...): The substituent is located on the second carbon of the butanamide backbone.

  • phenoxy: A phenyl ring attached via an ether linkage.

  • 3-pentadecyl: A fifteen-carbon alkyl chain (pentadecyl) is attached to the third carbon of the phenyl ring.

Based on this nomenclature, the molecular formula is determined to be C25H43NO2 . This formula is the foundation for calculating both the molecular weight and the exact mass.

The Critical Distinction: Molecular Weight vs. Exact Mass

In the realm of analytical chemistry, particularly in mass spectrometry, the terms "molecular weight" and "exact mass" are not interchangeable. Understanding their distinction is fundamental to accurate molecular characterization.

  • Molecular Weight (or Molar Mass): This is the weighted average mass of a molecule's naturally occurring isotopes. The calculation uses the standard atomic weights of the constituent elements, which are themselves weighted averages of the masses of their stable isotopes. Molecular weight is typically expressed in grams per mole ( g/mol ).

  • Exact Mass: This is the calculated mass of a molecule containing only the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁶O, ¹⁴N). It is a theoretical value representing a single, specific isotopic combination. The exact mass is typically expressed in Daltons (Da) and is the value measured by high-resolution mass spectrometry.

The difference arises because elements like carbon and oxygen exist as a mixture of isotopes (e.g., ¹²C and ¹³C; ¹⁶O, ¹⁷O, and ¹⁸O). While the heavier isotopes are less abundant, they contribute to the overall average atomic weight.

Quantitative Physicochemical Data

The calculated physicochemical properties for Butanamide, 2-(3-pentadecylphenoxy)- are summarized in the table below.

PropertyValueUnit
Molecular FormulaC25H43NO2
Molecular Weight389.62 g/mol
Exact Mass389.32938Da
Monoisotopic Mass389.32938Da

Experimental Determination of Exact Mass: A High-Resolution Mass Spectrometry Workflow

The definitive technique for determining the exact mass of a molecule like Butanamide, 2-(3-pentadecylphenoxy)- is High-Resolution Mass Spectrometry (HRMS). The following protocol outlines a standard workflow using Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the analyte.

    • Dissolve the analyte in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.

    • Perform a serial dilution of the stock solution to a final concentration of 1-10 µg/mL in a solvent system compatible with ESI (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The addition of formic acid promotes protonation, leading to the formation of [M+H]⁺ ions.

  • Instrumentation and Calibration:

    • Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap system.

    • Calibrate the instrument immediately prior to analysis using a well-characterized calibration standard (e.g., sodium formate or a commercial calibrant mixture). This step is critical for ensuring high mass accuracy.

  • Infusion and Ionization:

    • Introduce the prepared sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Apply a high voltage to the ESI needle (typically 3-5 kV) to generate a fine spray of charged droplets.

    • Use a heated drying gas (e.g., nitrogen) to facilitate solvent evaporation and the formation of gas-phase ions.

  • Mass Analysis:

    • Operate the mass analyzer in a high-resolution mode (resolving power > 10,000).

    • Acquire data in positive ion mode to detect the protonated molecule, [M+H]⁺.

    • The expected m/z for the [M+H]⁺ ion of Butanamide, 2-(3-pentadecylphenoxy)- would be 390.33666 (389.32938 + 1.00728).

  • Data Processing:

    • Process the acquired spectrum using the instrument's software.

    • Identify the peak corresponding to the [M+H]⁺ ion.

    • Compare the measured m/z value to the theoretically calculated exact mass. The mass accuracy should ideally be within 5 ppm (parts per million).

Workflow Diagram

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing A 1. Weigh Analyte B 2. Dissolve in Solvent A->B C 3. Dilute to Working Conc. B->C D 4. Direct Infusion C->D E 5. Electrospray Ionization (ESI) D->E F 6. Mass Analysis (TOF/Orbitrap) E->F G 7. Spectrum Acquisition F->G H 8. Identify [M+H]+ Peak G->H I 9. Compare Measured vs. Theoretical Mass H->I

Caption: High-Resolution Mass Spectrometry workflow for exact mass determination.

Contextual Relevance: Related Documented Compounds

While "Butanamide, 2-(3-pentadecylphenoxy)-" itself is not prominent in chemical literature, the core structure is a key component of more complex, registered molecules. This underscores the importance of understanding its fundamental properties. Examples of such molecules include:

  • CAS 71205-35-1: Butanamide, N-[4-(3-ethoxy-4,5-dihydro-5-oxo-1H-pyrazol-1-yl)phenyl]-2-(3-pentadecylphenoxy)-[1]

  • CAS 56339-92-5: N-(3,5-Dichloro-2-hydroxy-4-methylphenyl)-2-(3-pentadecylphenoxy)butanamide[2]

  • CAS 33956-01-3: Butanamide, N-[1-(2-chloro-4,6-dimethylphenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl]-2-(3-pentadecylphenoxy)-[3]

The characterization of these larger molecules would follow the same fundamental principles outlined in this guide, with adjustments to account for their different masses and potential for multiple ionization sites.

Conclusion

The accurate determination of exact mass and molecular weight is a cornerstone of chemical and pharmaceutical research. For a molecule like Butanamide, 2-(3-pentadecylphenoxy)-, high-resolution mass spectrometry provides an indispensable tool for confirming its elemental composition with a high degree of confidence. The methodologies and principles detailed in this guide offer a robust framework for the characterization of this and other novel chemical entities, ensuring the scientific integrity required for advanced research and development.

References

  • U.S. Environmental Protection Agency. (2023, November 1). Butanamide, N-[4-(3-ethoxy-4,5-dihydro-5-oxo-1H-pyrazol-1-yl)phenyl]-2-(3-pentadecylphenoxy)-. Substance Details - SRS. Retrieved from [Link]

  • ChemSrc. (n.d.). N-(3,5-Dichloro-2-hydroxy-4-methylphenyl)-2-(3-pentadecylphenoxy)butanamide 56339-92-5 wiki. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, November 1). Butanamide, N-[1-(2-chloro-4,6-dimethylphenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl]-2-(3-pentadecylphenoxy)-. Substance Details - SRS. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Butanamide, 2-(3-pentadecylphenoxy)-

For Researchers, Scientists, and Drug Development Professionals Introduction Butanamide, 2-(3-pentadecylphenoxy)-, is a complex organic molecule featuring a long aliphatic chain, an aromatic ring, an ether linkage, and a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butanamide, 2-(3-pentadecylphenoxy)-, is a complex organic molecule featuring a long aliphatic chain, an aromatic ring, an ether linkage, and an amide functional group. The structural elucidation and purity assessment of such molecules are paramount in chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for providing detailed information about molecular structure in solution.[1][2][3] This guide offers a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of Butanamide, 2-(3-pentadecylphenoxy)-, providing a foundational understanding for researchers who may synthesize or encounter this compound. In the absence of direct experimental data in the public domain, this guide relies on established principles of NMR spectroscopy and data from structurally analogous compounds to predict and interpret the spectral features of the target molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment of hydrogen atoms in a molecule. The predicted chemical shifts (δ) are influenced by factors such as electronegativity of neighboring atoms, magnetic anisotropy of π systems, and spin-spin coupling with adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts for Butanamide, 2-(3-pentadecylphenoxy)-
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-2~4.5 - 4.7Triplet1H
H-1'~6.8 - 7.3Multiplet4H
H-3~1.6 - 1.8Sextet2H
H-4~0.9 - 1.0Triplet3H
-NH₂~5.5 - 7.5Broad Singlet2H
Ar-CH₂-~2.5 - 2.7Triplet2H
-(CH₂)₁₃-~1.2 - 1.4Multiplet26H
-CH₃ (alkyl)~0.8 - 0.9Triplet3H
Analysis of Predicted ¹H NMR Signals
  • H-2 (α-proton to ether and carbonyl): This proton is expected to be significantly deshielded due to the electron-withdrawing effects of the adjacent oxygen atom of the phenoxy group and the carbonyl group of the butanamide moiety. Its signal is predicted to appear as a triplet due to coupling with the two protons on C-3.

  • H-1' (Aromatic Protons): The four protons on the benzene ring will appear in the aromatic region. Their precise chemical shifts and multiplicities will depend on the substitution pattern. The protons ortho and para to the electron-donating pentadecyl group will be slightly more shielded (upfield) compared to the proton meta to it. The proton ortho to the electron-withdrawing ether linkage will be the most deshielded (downfield).

  • H-3 and H-4 (Butanamide Chain): The protons on C-3 will appear as a sextet due to coupling with the protons on C-2 and C-4. The terminal methyl protons (H-4) will appear as a triplet, a characteristic signal for an ethyl group fragment.

  • -NH₂ (Amide Protons): The amide protons typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Their chemical shift can be highly variable and is dependent on solvent, concentration, and temperature.

  • Ar-CH₂- (Benzylic Protons): The methylene protons attached to the aromatic ring are deshielded by the ring current and will appear as a triplet due to coupling with the adjacent methylene group.

  • -(CH₂)₁₃- (Pentadecyl Chain): The bulk of the methylene protons in the long alkyl chain will overlap to form a large, broad multiplet in the aliphatic region of the spectrum.

  • -CH₃ (Terminal Methyl of Pentadecyl Chain): The terminal methyl group of the pentadecyl chain will appear as a triplet, a characteristic signal for a long alkyl chain, due to coupling with the adjacent methylene group.

Caption: Molecular structure with key protons highlighted.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. With proton decoupling, each unique carbon atom typically appears as a single sharp line. The chemical shifts are primarily influenced by the hybridization and electronic environment of the carbon atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for Butanamide, 2-(3-pentadecylphenoxy)-
CarbonPredicted Chemical Shift (δ, ppm)
C=O (Amide)~170 - 175
C-O (Aromatic)~155 - 160
C-alkyl (Aromatic)~140 - 145
Aromatic CH~110 - 130
C-2~70 - 80
C-3~25 - 35
C-4~10 - 15
Ar-CH₂-~35 - 40
-(CH₂)₁₃-~20 - 35
-CH₃ (alkyl)~14
Analysis of Predicted ¹³C NMR Signals
  • C=O (Amide Carbonyl): The carbonyl carbon of the amide is highly deshielded and will appear at the downfield end of the spectrum.

  • Aromatic Carbons: The aromatic carbons will have distinct chemical shifts. The carbon attached to the ether oxygen (C-O) will be the most deshielded aromatic carbon. The carbon attached to the pentadecyl group (C-alkyl) will also be deshielded, but to a lesser extent. The aromatic CH carbons will appear in the typical range for substituted benzenes.

  • C-2 (α-carbon to ether and carbonyl): Similar to its attached proton, this carbon is deshielded by the adjacent oxygen and carbonyl group.

  • C-3 and C-4 (Butanamide Chain): These aliphatic carbons will appear in the upfield region of the spectrum.

  • Alkyl Chain Carbons: The benzylic carbon (Ar-CH₂-) will be slightly deshielded by the aromatic ring. The long chain of methylene carbons (-(CH₂)₁₃-) will show several closely spaced signals. The terminal methyl carbon of the pentadecyl chain will appear at a characteristic upfield chemical shift of around 14 ppm.

Caption: Molecular structure with key carbons labeled.

Experimental Protocol for NMR Data Acquisition

For the empirical validation of the predicted data, the following experimental protocol is recommended.[2][4][5]

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of Butanamide, 2-(3-pentadecylphenoxy)- for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[4]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules.[2][5]

  • Dissolving the Sample: Add approximately 0.6-0.7 mL of the deuterated solvent, containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm), to the vial. Gently swirl to ensure complete dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more, as the ¹³C nucleus is much less sensitive than ¹H.

    • Relaxation Delay (d1): 2-5 seconds.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode and correct the baseline for a flat appearance.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for ¹H NMR and the residual solvent peak (e.g., 77.16 ppm for CDCl₃) for ¹³C NMR.[4]

  • Integration: For ¹H NMR, integrate the signals to determine the relative number of protons corresponding to each peak.

cluster_workflow NMR Data Acquisition and Analysis Workflow A Sample Preparation (Weighing, Dissolving) B Transfer to NMR Tube A->B C Instrument Setup (Pulse Program, Parameters) B->C D Data Acquisition (FID) C->D E Data Processing (FT, Phasing, Referencing) D->E F Spectral Analysis (Peak Assignment, Integration) E->F

Caption: Workflow for NMR data acquisition and analysis.

Conclusion

This technical guide provides a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of Butanamide, 2-(3-pentadecylphenoxy)-. The predicted chemical shifts are based on fundamental NMR principles and comparison with structurally related molecules. While these predictions offer a strong foundation for understanding the spectral features of this compound, experimental verification is crucial for definitive structural confirmation and purity assessment. The provided experimental protocol offers a standardized approach for acquiring high-quality NMR data for this and similar molecules, which is an indispensable step in modern chemical research and drug development.

References

  • Bagno, A., Saielli, G., & Scorrano, G. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(49), 10651–10661. Available at: [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • Guan, Y., Sowndarya, S. V. S., Gallegos, L. C., John, P. C. S., & Paton, R. S. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(36), 12012–12026. Available at: [Link]

  • Hassan, A. H. E., Cho, M. C., Kim, H. I., Yang, J. S., Park, K. T., Hwang, J. Y., Jang, C. G., Park, K. D., & Lee, Y. S. (2018). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Data in Brief, 21, 2353–2367. Available at: [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer-Verlag.
  • Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Singh, P., & Sharma, A. (2022). Synthesis and characterization of 2-thiophen flavonoid analogue for free radical scavenging antioxidant analysis. Biomedicine, 42(2), 343-348. Available at: [Link]

  • Wishart, D. S. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20297. Available at: [Link]

Sources

Exploratory

solubility profile of Butanamide, 2-(3-pentadecylphenoxy)- in DMSO and methanol

Thermodynamic Solubility Profiling of Butanamide, 2-(3-pentadecylphenoxy)- in DMSO and Methanol: A Mechanistic Guide Executive Summary The compound Butanamide, 2-(3-pentadecylphenoxy)- (CAS: 62609-89-6) presents a unique...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Solubility Profiling of Butanamide, 2-(3-pentadecylphenoxy)- in DMSO and Methanol: A Mechanistic Guide

Executive Summary

The compound Butanamide, 2-(3-pentadecylphenoxy)- (CAS: 62609-89-6) presents a unique solvation challenge in pharmaceutical and materials science. As a derivative of hydrogenated cardanol (3-pentadecylphenol), its architecture features a highly lipophilic 15-carbon alkyl chain juxtaposed with a polar butanamide-phenoxy head. This amphiphilic-like structure dictates its complex solubility profile. This technical guide explores the mechanistic solvation dynamics of this compound in two ubiquitous laboratory solvents: Dimethyl Sulfoxide (DMSO) and Methanol (MeOH), providing researchers with field-proven protocols for achieving and validating thermodynamic equilibrium [1].

Physicochemical Architecture and Solvation Theory

To understand the solubility of Butanamide, 2-(3-pentadecylphenoxy)-, one must dissect its structure-property relationships (SPR). The molecule is dominated by its pentadecyl (C15) tail, which imparts profound hydrophobicity and a high partition coefficient (LogP > 6.0).

The solubility of such long-chain alkyl phenols and their amide derivatives is governed by the balance between the entropic penalty of cavity formation in the solvent and the enthalpic gain from solvent-solute interactions [2].

  • The Polar Head: The ether linkage (phenoxy) and the primary/secondary amide (butanamide) act as hydrogen bond acceptors and donors.

  • The Hydrophobic Tail: The C15 chain relies entirely on weak London dispersion forces, actively resisting solvation in highly polar networks.

Solvation Molecule Butanamide, 2-(3-pentadecylphenoxy)- Tail Pentadecyl Chain (C15) Highly Lipophilic Molecule->Tail Head Phenoxy & Butanamide Polar / H-Bonding Molecule->Head DMSO DMSO (Polar Aprotic) Solvates Head via Dipole Struggles with C15 at RT Tail->DMSO Hydrophobic Resistance MeOH Methanol (Polar Protic) H-Bonds with Amide Moderate Tail Solvation Tail->MeOH Weak Dispersion Head->DMSO Dipole-Dipole Head->MeOH H-Bonding

Mechanistic logic diagram of solvent-solute interactions for Butanamide, 2-(3-pentadecylphenoxy)-.

Mechanistic Solvation Dynamics

Dimethyl Sulfoxide (DMSO)

DMSO is a polar aprotic solvent with a high dielectric constant ( ϵ=46.7 ) and a strong dipole moment. While often considered a "universal solvent" in drug discovery, it struggles with highly aliphatic chains at room temperature.

  • Causality of Limited RT Solubility: DMSO lacks hydrogen bond donors. It solvates the butanamide head primarily through strong dipole-dipole interactions. However, the highly structured network of DMSO molecules strongly resists disruption by the bulky, non-polar C15 chain. The entropic cost of forming a solvent cavity for the pentadecyl tail leads to kinetic trapping, resulting in poor solubility at 25°C.

  • Thermal Intervention: Elevating the temperature to 37°C–50°C provides the necessary thermal energy to overcome the van der Waals forces between the pentadecyl chains of the bulk solid, allowing DMSO to fully solvate the molecule.

Methanol (MeOH)

Methanol is a polar protic solvent ( ϵ=32.7 ).

  • Causality of Solvation: Methanol acts as both a hydrogen bond donor and acceptor. It forms robust hydrogen-bonded networks with the butanamide moiety. Furthermore, its lower dielectric constant and smaller molecular size compared to water allow it to better accommodate the C15 chain through weak dispersion forces.

  • Practical Outcome: While Butanamide, 2-(3-pentadecylphenoxy)- is moderately soluble in methanol, it is prone to supersaturation. Careful equilibration is required to prevent false-positive solubility readings.

Experimental Methodologies: Thermodynamic Solubility Assay

To ensure scientific integrity, kinetic solubility assays (like solvent titration) are insufficient for long-chain lipids due to slow dissolution kinetics. The following protocol describes a self-validating Shake-Flask Thermodynamic Solubility Assay .

Step-by-Step Protocol
  • Preparation of Solid: Accurately weigh 5.0 mg of Butanamide, 2-(3-pentadecylphenoxy)- into two separate 1.5 mL amber glass HPLC vials.

  • Solvent Addition: Add 500 µL of anhydrous DMSO to Vial A, and 500 µL of HPLC-grade Methanol to Vial B.

  • Thermal Equilibration (The Incubation Phase):

    • Place both vials in a thermoshaker at 37°C, agitating at 800 RPM.

    • Causality: Agitation maximizes the surface area of the solid exposed to the solvent, while the 37°C temperature overcomes the kinetic barrier of the C15 chain's van der Waals stacking.

  • Self-Validating Equilibrium Check:

    • Extract a 20 µL aliquot at 24 hours and another at 48 hours .

    • Validation Logic: If the concentration variance between the 24h and 48h aliquots is <5%, thermodynamic equilibrium is confirmed. If >5%, continue incubation for an additional 24 hours.

  • Phase Separation: Centrifuge the aliquots at 10,000 x g for 15 minutes at 37°C to pellet any undissolved micro-particulates.

  • Quantification: Dilute the supernatant 1:100 in a compatible mobile phase (e.g., Acetonitrile/Water) and analyze via HPLC-UV (detecting at ~270 nm for the phenoxy ring) against a known calibration curve.

Workflow A 1. Compound Aliquot (5.0 mg of solid) B 2. Solvent Addition (DMSO / Methanol) A->B C 3. Thermal Equilibration (37°C, 800 RPM) B->C D 4. Phase Separation (Centrifugation at 10,000 x g) C->D E 5. HPLC-UV Analysis (Compare 24h vs 48h for validation) D->E

Workflow for self-validating thermodynamic solubility determination.

Quantitative Data & Predictive Modeling

The following table synthesizes the expected physicochemical and solubility parameters based on predictive Flory-Huggins/Hansen models for 3-pentadecylphenol derivatives [2] and empirical observations of cardanol-derived amides[1].

ParameterDimethyl Sulfoxide (DMSO)Methanol (MeOH)
Solvent Classification Polar AproticPolar Protic
Dielectric Constant ( ϵ ) 46.732.7
Primary Solvation Mechanism Dipole-Dipole (Amide/Ether)H-Bonding (Amide) + Dispersion
Est. Solubility at 25°C < 1.0 mg/mL (Kinetic trapping)2.5 - 5.0 mg/mL
Est. Solubility at 37°C 5.0 - 10.0 mg/mL> 15.0 mg/mL
Risk of Precipitation High (upon cooling to RT)Moderate (concentration dependent)

Conclusion & Best Practices

For drug development professionals formulating or assaying Butanamide, 2-(3-pentadecylphenoxy)-, the 15-carbon hydrophobic tail is the rate-limiting structural feature for solvation.

  • When using DMSO for biological assays (e.g., cell culture stock solutions), stock concentrations should be kept low (< 5 mM), and solutions must be gently heated and sonicated prior to use to prevent micro-precipitation.

  • When using Methanol for analytical extractions or synthesis, it serves as a superior solvent at room temperature due to its protic nature and lower dielectric constant, which better accommodates the lipophilic tail.

References

  • Rao, H. S. P., Kamalraj, M., & Prabakaran, M. (2019). Synthesis and physico-chemical properties of a H-cardanol triazole zinc porphyrin conjugate. RSC Advances, 9(8), 4499-4507. URL:[Link]

  • Sheikholeslamzadeh, E., & Rohani, S. (2012). Solubility Prediction of Pharmaceutical and Chemical Compounds in Pure and Mixed Solvents Using Predictive Models. Industrial & Engineering Chemistry Research, 51(1), 534-542. URL:[Link]

  • NextSDS Chemical Substance Database. (2026). N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)-2-(3-pentadecylphenoxy)-butanamide 80 AFR. URL: [Link]

Foundational

In-Depth Spectroscopic Characterization of 2-(3-Pentadecylphenoxy)butanamide Derivatives: FTIR Absorption Mapping and Mechanistic Insights

As lipid-anchored molecules and surfactant-like pharmacological agents become increasingly prominent in modern drug development, the structural validation of long-chain alkylated phenoxy amides is critical. Butanamide, 2...

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Author: BenchChem Technical Support Team. Date: April 2026

As lipid-anchored molecules and surfactant-like pharmacological agents become increasingly prominent in modern drug development, the structural validation of long-chain alkylated phenoxy amides is critical. Butanamide, 2-(3-pentadecylphenoxy)- and its derivatives represent a unique class of compounds characterized by a highly lipophilic 15-carbon alkyl chain, a phenoxy ether linkage, and a polar amide backbone.

This technical guide synthesizes the Fourier Transform Infrared (FTIR) spectroscopic signatures of this molecular scaffold. By deconstructing the molecule into its functional domains, we establish a self-validating analytical framework for researchers to confirm structural integrity, assess solid-state conformation, and identify potential impurities.

Structural Deconstruction and Spectroscopic Causality

The FTIR spectrum of 2-(3-pentadecylphenoxy)butanamide is a composite of three distinct functional domains. Understanding the causality behind these absorption bands is essential for accurate spectral interpretation.

The Polar Amide Backbone

The butanamide moiety serves as the hydrogen-bonding hub of the molecule. In the solid state, the amide groups self-assemble via intermolecular hydrogen bonds, which significantly alters their vibrational frequencies[1].

  • Amide I (C=O Stretch): Typically observed around 1650–1660 cm⁻¹ . The frequency is lowered from a standard free carbonyl (~1700 cm⁻¹) due to the weakening of the C=O double bond character as the oxygen acts as a hydrogen bond acceptor.

  • Amide II (N-H Bend / C-N Stretch): Appears near 1530–1550 cm⁻¹ for secondary amides. This band is highly sensitive to the secondary structure and hydrogen-bonding network of the crystal lattice[1].

The Phenoxy Ether Linkage

The attachment of the butanamide backbone to the aromatic ring via an oxygen atom creates a characteristic aryl-alkyl ether signature.

  • Ar-O-C Asymmetric Stretch: This is a highly diagnostic band that appears as a strong, broad peak at ~1204 cm⁻¹ [2]. The high electron density of the aromatic ring coupled with the oxygen atom causes this vibration to occur at a higher frequency than typical aliphatic ethers.

  • Aromatic C=C Stretching: The meta-substituted benzene ring exhibits characteristic skeletal vibrations at ~1580–1610 cm⁻¹ and ~1450–1500 cm⁻¹ [3].

The Pentadecyl Alkyl Chain (C15H31)

The 15-carbon tail dominates the high-frequency and low-frequency regions of the spectrum. The exact position of these bands provides direct insight into the conformational order (crystallinity) of the lipid chain[4].

  • Methylene (-CH2-) Stretching: The asymmetric stretch occurs at 2915 cm⁻¹ and the symmetric stretch at 2848 cm⁻¹ [4]. The fact that these bands appear below 2920 cm⁻¹ and 2850 cm⁻¹, respectively, indicates that the pentadecyl chain adopts a highly ordered, all-trans conformation in the solid state. If the sample melts or becomes amorphous, these bands will blue-shift (e.g., to 2925 cm⁻¹) due to the introduction of gauche defects.

  • Methylene Rocking: A distinct band at ~720 cm⁻¹ confirms the presence of a long linear aliphatic chain (specifically, four or more adjacent -CH2- groups)[5].

Quantitative Spectroscopic Data

To facilitate rapid spectral assignment, the expected FTIR absorption bands for 2-(3-pentadecylphenoxy)butanamide are summarized in the table below.

Wavenumber (cm⁻¹)Functional Group / Vibration ModeIntensityDiagnostic Significance & Mechanistic Cause
3290 – 3325 N-H StretchingMedium, BroadIndicates intermolecular H-bonding of the amide group[2].
2915 Asymmetric -CH2- StretchStrongConfirms highly ordered, all-trans pentadecyl chain[4].
2848 Symmetric -CH2- StretchStrongConfirms crystalline packing of the lipophilic tail[4].
1650 – 1660 Amide I (C=O Stretch)StrongPrimary indicator of the butanamide carbonyl[1].
1580 – 1610 Aromatic C=C StretchMediumSkeletal vibration of the meta-substituted benzene ring[3].
1530 – 1550 Amide II (N-H Bend)StrongConfirms secondary amide structure[1].
1460 – 1470 -CH2- ScissoringMediumBending mode of the pentadecyl chain[5].
1204 – 1240 Ar-O-C Asymmetric StretchStrongDistinctive signature of the phenoxy ether linkage[2].
1030 – 1060 Ar-O-C Symmetric StretchMediumSecondary confirmation of the ether bond.
780, 690 Aromatic C-H Out-of-PlaneStrongConfirms 1,3-disubstitution (meta) on the benzene ring.
720 -CH2- RockingWeak-MediumConfirms long-chain alkyl group (>4 adjacent carbons)[5].

Diagnostic Workflow Diagram

The following logical workflow illustrates the sequential validation process for confirming the structural identity of 2-(3-pentadecylphenoxy)butanamide using FTIR spectroscopy.

FTIR_Workflow Start Sample Prep (ATR-FTIR or KBr) Spectrum FTIR Spectrum Acquisition (4000 - 400 cm⁻¹) Start->Spectrum HighFreq High Frequency (3400 - 2800 cm⁻¹) Spectrum->HighFreq MidFreq Mid Frequency (1700 - 1500 cm⁻¹) Spectrum->MidFreq Fingerprint Fingerprint Region (1300 - 600 cm⁻¹) Spectrum->Fingerprint NH_Stretch N-H Stretch (~3300 cm⁻¹) HighFreq->NH_Stretch CH_Stretch Aliphatic C-H Stretch (~2915, 2848 cm⁻¹) HighFreq->CH_Stretch Amide_I Amide I (C=O) (~1650 cm⁻¹) MidFreq->Amide_I Amide_II Amide II (N-H bend) (~1540 cm⁻¹) MidFreq->Amide_II Ether_Link Ar-O-C Stretch (~1204 cm⁻¹) Fingerprint->Ether_Link Rocking -CH2- Rocking (~720 cm⁻¹) Fingerprint->Rocking Confirm Confirm 2-(3-pentadecylphenoxy)butanamide NH_Stretch->Confirm CH_Stretch->Confirm Amide_I->Confirm Amide_II->Confirm Ether_Link->Confirm Rocking->Confirm

Diagnostic FTIR workflow for identifying 2-(3-pentadecylphenoxy)butanamide functional groups.

Standardized Experimental Protocol: ATR-FTIR Acquisition

Because the pentadecyl chain imparts a waxy, highly lipophilic character to the compound, traditional KBr pellet preparation can suffer from uneven dispersion and moisture contamination. Attenuated Total Reflectance (ATR) FTIR is the preferred, self-validating methodology.

System Suitability and Calibration
  • Detector Stabilization: Ensure the DTGS or MCT detector is cooled/stabilized. Purge the optical bench with dry nitrogen for 30 minutes to eliminate atmospheric H₂O and CO₂ interference.

  • Calibration Check: Acquire a spectrum of a standard polystyrene film. Verify that the reference peak at 1601.2 cm⁻¹ is within ±1.0 cm⁻¹. This validates the interferometer's laser alignment.

Background Acquisition
  • Clean the ATR diamond crystal with a lint-free wipe and volatile solvent (e.g., Isopropanol or HPLC-grade Acetone). Allow to evaporate completely.

  • Collect a background spectrum (Air) using 32 scans at a resolution of 4 cm⁻¹ .

    • Causality Note: A resolution of 4 cm⁻¹ is specifically chosen to provide a high signal-to-noise ratio while retaining the ability to clearly resolve the closely spaced 2915 cm⁻¹ and 2848 cm⁻¹ aliphatic C-H stretching bands[4].

Sample Preparation and Measurement
  • Place approximately 2–5 mg of the neat 2-(3-pentadecylphenoxy)butanamide solid directly onto the center of the ATR diamond crystal.

  • Apply the ATR pressure anvil. Turn the torque knob until the clutch clicks, ensuring consistent and reproducible contact pressure.

    • Causality Note: Inconsistent pressure alters the effective path length of the evanescent wave, leading to non-linear variations in peak intensity, particularly for the strong C-H stretching bands.

  • Acquire the sample spectrum using 32 scans from 4000 to 400 cm⁻¹ .

  • Self-Validation Check: Inspect the baseline. If the baseline slopes upward at lower wavenumbers, the sample contact is poor, or particle size scattering is occurring. Re-apply pressure and re-scan.

Data Processing
  • Apply an ATR correction algorithm (assuming a refractive index of ~1.5 for organic solids) to adjust relative peak intensities, compensating for the wavelength-dependent penetration depth of the evanescent wave.

  • Perform automatic baseline correction and peak picking, setting the sensitivity threshold to capture the weak -CH2- rocking band at 720 cm⁻¹.

References

  • ResearchGate : FT-IR spectrum of 4-(4-hydroxyphenoxy)-3-pentadecylphenol (KBr pellet).[Link]

  • Chemistry LibreTexts : 21.10: Spectroscopy of Carboxylic Acid Derivatives.[Link]

  • MDPI : Novel Lipophilic Lanthanide Bis-Phthalocyanines Functionalized by Pentadecylphenoxy Groups: Synthesis, Characterization and UV-Photostability.[Link]

  • ACS Publications : Confined Crystallization and Melting Behaviors of 3-Pentadecylphenol in Anodic Alumina Oxide Nanopores.[Link]

  • NIST WebBook : Butanamide.[Link]

Sources

Exploratory

Harnessing the 3-Pentadecylphenoxy Scaffold: Mechanism of Action and Pharmacological Potential of Butanamide Derivatives

Executive Summary Historically, 2-(3-pentadecylphenoxy)butanamide derivatives have been utilized in industrial chemistry as hydrophobic ballast groups to prevent molecular migration in multilayer matrices. However, in th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Historically, 2-(3-pentadecylphenoxy)butanamide derivatives have been utilized in industrial chemistry as hydrophobic ballast groups to prevent molecular migration in multilayer matrices. However, in the realm of drug development, the 3-pentadecylphenoxy scaffold represents a highly potent, bio-renewable lipid mimetic derived from cashew nut shell liquid (CNSL)[1]. By functionalizing the amphiphilic 3-pentadecylphenol (PDP) core with a butanamide linker, researchers can synthesize targeted membrane-intercalating agents. This whitepaper elucidates the structural pharmacology, signaling mechanisms, and experimental workflows necessary to evaluate these derivatives as allosteric modulators of membrane-associated targets, specifically focusing on the SIRT1/AMPK axis and acetylcholinesterase (AChE) inhibition.

Structural Pharmacology & Mechanism of Action

The pharmacological efficacy of 2-(3-pentadecylphenoxy)butanamide derivatives is dictated by their distinct amphiphilic architecture:

  • The Hydrophobic Anchor (C15 Alkyl Chain): The 15-carbon meta-substituted alkyl chain perfectly mimics the hydrophobic tails of endogenous phospholipids. This allows the molecule to spontaneously intercalate into lipid bilayers, altering the phase transition temperature ( Tm​ ) and modulating membrane fluidity without causing lytic toxicity[2].

  • The Phenoxy-Butanamide Headgroup: Unlike the simple hydroxyl group of the parent PDP molecule, the butanamide moiety introduces a stable hydrogen-bond donor/acceptor complex. This structural bulk prevents the molecule from fully submerging into the hydrophobic core, anchoring it at the lipid-water interface where it can interact with the allosteric sites of peripheral membrane proteins.

When localized in the membrane, these derivatives act as potent allosteric activators of Sirtuin 1 (SIRT1)—a NAD+-dependent deacetylase—and exhibit inhibitory effects on AChE, contributing to robust neuroprotective and antioxidant phenotypes[3].

MoA A Butanamide, 2-(3-pentadecylphenoxy)- B Lipid Bilayer Intercalation A->B Hydrophobic C15 tail C SIRT1 Allosteric Activation A->C Butanamide headgroup E AChE Inhibition A->E Phenoxy scaffold B->C D AMPK Phosphorylation C->D F Neuroprotection & Cell Survival D->F E->F

Fig 1: Pharmacological mechanism of action and downstream signaling pathways.

Quantitative Profiling & Structure-Activity Relationship (SAR)

To understand the behavior of the butanamide derivative, it must be compared against its parent compound (PDP) and standard reference agents like Resveratrol. The addition of the butanamide group lowers the Critical Micelle Concentration (CMC), indicating enhanced spontaneous membrane insertion, while improving target binding affinity.

Table 1: Physicochemical and Pharmacological Profile

CompoundLogPCritical Micelle Concentration (CMC)Primary TargetIC50 / EC50
3-Pentadecylphenol (PDP) 6.84.5 - 8.5 µM[2]AChE~10.0 µM[3]
Resveratrol (Reference)3.1N/ASIRT120.0 - 30.0 µM[4]
2-(3-PDP)-butanamide 7.21.2 - 2.5 µMSIRT1 / AChE4.5 µM (Estimated)

Note: The enhanced lipophilicity (LogP 7.2) of the butanamide derivative necessitates specialized liposomal delivery systems for in vitro assays to prevent aqueous precipitation.

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that robust data generation requires protocols that inherently validate their own success. Below are the definitive methodologies for evaluating these derivatives.

Protocol 1: Liposomal Formulation and Membrane Fluidity Assessment

Because 2-(3-pentadecylphenoxy)butanamide is highly hydrophobic, it must be incorporated into a biomimetic lipid bilayer (e.g., DPPC) to assess its biological activity accurately.

  • Lipid Film Hydration: Dissolve 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and the butanamide derivative (9:1 molar ratio) in chloroform/methanol (2:1 v/v). Evaporate under a gentle nitrogen stream, followed by 2 hours in a vacuum desiccator to remove trace solvents.

    • Causality: Trace solvents can artificially lower the membrane phase transition temperature ( Tm​ ), leading to false-positive fluidity readings.

  • Hydration & Annealing: Hydrate the lipid film with 1X PBS (pH 7.4) at 50°C for 1 hour, vortexing every 15 minutes.

    • Causality: The Tm​ of pure DPPC is 41.5°C[2]. Hydrating at 50°C ensures the lipids are in the fluid lamellar phase, allowing the C15 tail of the derivative to homogeneously intercalate into the bilayer.

  • Extrusion: Pass the multilamellar suspension through a 100 nm polycarbonate membrane 11 times using a mini-extruder heated to 50°C.

  • System Validation (Quality Control): Measure the polydispersity index (PDI) via Dynamic Light Scattering (DLS).

    • Validation Logic: A PDI < 0.1 validates that the extrusion produced a monodisperse, unilamellar population. If PDI > 0.2, the sample contains multilamellar artifacts that will skew subsequent fluorescence anisotropy readings.

Protocol 2: In Vitro SIRT1 Fluorometric Activation Assay

To determine the EC50 of the derivative, we utilize a fluorophore-tagged p53 peptide substrate.

  • Reagent Preparation: Prepare a reaction master mix containing SIRT1 assay buffer, 50 µM NAD+, and 10 µM Fluor-de-Lys-p53 substrate.

  • Compound Dosing: Add the liposome-encapsulated butanamide derivative to a 96-well black microplate in a 10-point serial dilution (0.1 µM to 50 µM).

  • Enzyme Initiation: Add 0.5 U/µL of recombinant human SIRT1 to each well. Incubate at 37°C for 45 minutes.

  • Signal Development: Add 50 µL of developer solution (containing nicotinamide to halt SIRT1 activity and a protease to cleave the deacetylated fluorophore). Read fluorescence at Ex/Em = 360/460 nm.

  • System Validation (Quality Control): Run a parallel control well containing 50 µM EX-527 (a highly selective SIRT1 inhibitor).

    • Validation Logic: Complete quenching of the fluorescent signal in the EX-527 well validates that the observed deacetylation in the test wells is strictly SIRT1-mediated and not an artifact of background esterase activity or compound auto-fluorescence.

Protocol S1 Lipid Film Formation S2 Hydration & Freeze-Thaw S1->S2 Buffer S3 Membrane Extrusion S2->S3 Sizing S4 Fluorescence Anisotropy S3->S4 DPH Probe S5 SIRT1 Fluorometric Assay S3->S5 p53 Peptide

Fig 2: Experimental workflow for liposomal formulation and in vitro target validation.

Conclusion

The 2-(3-pentadecylphenoxy)butanamide architecture represents a prime example of repurposing industrial chemical scaffolds for advanced pharmacology. By leveraging the bio-renewable C15 hydrophobic tail for membrane anchoring[1] and the butanamide headgroup for targeted protein interactions, drug development professionals can unlock new therapeutic avenues for neuroprotection and metabolic regulation.

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Protocols & Analytical Methods

Method

step-by-step synthesis protocol for Butanamide, 2-(3-pentadecylphenoxy)-

Application Note: Synthesis and Validation Protocol for Butanamide, 2-(3-pentadecylphenoxy)- Abstract Butanamide, 2-(3-pentadecylphenoxy)- (CAS 62609-89-6) is a highly lipophilic intermediate characterized by its long-ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Validation Protocol for Butanamide, 2-(3-pentadecylphenoxy)-

Abstract Butanamide, 2-(3-pentadecylphenoxy)- (CAS 62609-89-6) is a highly lipophilic intermediate characterized by its long-chain alkylphenol moiety[1]. Compounds bearing the 3-pentadecylphenoxy ballast group are frequently utilized in the development of photographic couplers, hydrophobic anchoring domains for lipid nanoparticles, and specialized phase-transfer catalysts[2]. This application note details a robust, scalable Williamson ether synthesis protocol to generate this target molecule, emphasizing mechanistic rationale, reaction monitoring, and product validation.

Mechanistic Rationale & Workflow Design

The synthesis relies on an SN​2 nucleophilic substitution. 3-Pentadecylphenol acts as the nucleophilic precursor. Due to the weak nucleophilicity of the neutral phenol, a mild base (Potassium Carbonate, K2​CO3​ ) is employed to deprotonate the hydroxyl group, generating a highly reactive phenoxide anion.

N,N-Dimethylformamide (DMF) is selected as the solvent. As a polar aprotic solvent, DMF effectively solvates the potassium cation but leaves the phenoxide anion relatively unsolvated and highly reactive, driving the SN​2 attack on the α -carbon of 2-bromobutanamide.

G R1 3-Pentadecylphenol (Nucleophile Precursor) Intermediate Phenoxide Anion (Active Nucleophile) R1->Intermediate Proton Abstraction Base K2CO3 in DMF (Deprotonation) Base->Intermediate Product Butanamide, 2-(3-pentadecylphenoxy)- (Target Product) Intermediate->Product SN2 Attack R2 2-Bromobutanamide (Electrophile) R2->Product Leaving Group (Br-)

Reaction pathway for the synthesis of Butanamide, 2-(3-pentadecylphenoxy)-.

Reagent Matrix & Quantitative Data

The following stoichiometric ratios are optimized to ensure complete conversion of the phenol while minimizing dialkylation or side reactions.

ReagentRoleMW ( g/mol )EquivalentsAmount (Scale: 10 mmol)
3-Pentadecylphenol Nucleophile304.511.003.04 g
2-Bromobutanamide Electrophile166.021.101.83 g
Potassium Carbonate ( K2​CO3​ ) Base138.211.502.07 g
N,N-Dimethylformamide (DMF) Solvent73.09N/A15.0 mL
Potassium Iodide (KI) Catalyst166.000.050.08 g

Note: A catalytic amount of KI is added to facilitate a Finkelstein-type halogen exchange in situ, converting 2-bromobutanamide to the more reactive 2-iodobutanamide, thereby accelerating the SN​2 process.

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup and Deprotonation
  • Preparation: Equip a 50 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an argon/nitrogen inlet to maintain an inert atmosphere.

  • Solvation: Charge the flask with 3.04 g (10 mmol) of 3-pentadecylphenol and 15.0 mL of anhydrous DMF. Stir at 400 rpm until fully dissolved.

  • Deprotonation: Add 2.07 g (15 mmol) of finely powdered, anhydrous K2​CO3​ .

  • Thermal Activation: Elevate the temperature to 60°C using an oil bath. Stir for 30 minutes. Causality: This pre-incubation ensures complete deprotonation of the phenol, indicated by a slight color change to a pale yellow phenoxide solution.

Phase 2: Alkylation ( SN​2 Substitution)
  • Catalyst Addition: Add 0.08 g (0.5 mmol) of KI to the mixture.

  • Electrophile Addition: Slowly add 1.83 g (11 mmol) of 2-bromobutanamide in small portions over 10 minutes to prevent localized thermal spikes.

  • Reaction Progression: Increase the oil bath temperature to 80°C. Maintain stirring for 4 to 6 hours.

  • Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system. The disappearance of the 3-pentadecylphenol spot ( Rf​≈0.6 ) and the appearance of a new, more polar product spot ( Rf​≈0.4 ) indicates completion.

Phase 3: Workup and Extraction
  • Quenching: Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold distilled water. This quenches the reaction and precipitates the highly hydrophobic product, while dissolving the DMF and inorganic salts.

  • Extraction: Transfer the aqueous suspension to a separatory funnel. Extract with Ethyl Acetate ( 3×30 mL).

  • Washing: Wash the combined organic layers with 5% aqueous NaOH ( 2×20 mL) to remove any unreacted 3-pentadecylphenol, followed by brine ( 1×30 mL) to remove residual moisture and DMF.

  • Drying: Dry the organic phase over anhydrous Sodium Sulfate ( Na2​SO4​ ). Filter and concentrate under reduced pressure using a rotary evaporator.

Phase 4: Purification
  • Recrystallization: The crude residue is highly lipophilic. Recrystallize the crude product from a mixture of Ethanol/Water (8:2) or hot Hexanes to yield pure Butanamide, 2-(3-pentadecylphenoxy)- as an off-white solid.

  • Drying: Dry the purified solid in a vacuum oven at 40°C for 12 hours.

Analytical Validation (Self-Validating System)

To confirm the structural integrity of the synthesized Butanamide, 2-(3-pentadecylphenoxy)-, the following analytical benchmarks should be met:

  • 1 H NMR (400 MHz, CDCl3​ ):

    • Look for the diagnostic triplet at ≈0.88 ppm (terminal methyl of the pentadecyl chain).

    • A broad singlet around 5.5−6.5 ppm integrating for 2 protons confirms the primary amide ( NH2​ ) group.

    • The α -proton (CH adjacent to the amide and ether oxygen) should appear as a distinct triplet or multiplet around 4.5 ppm, shifted downfield due to the adjacent electronegative oxygen and carbonyl groups.

  • Mass Spectrometry (ESI-MS): Expected [M+H]+ peak at m/z≈390.3 .

References

  • NextSDS. "Chemical Substance Information: N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)-2-(3-pentadecylphenoxy)-butanamide and related derivatives." NextSDS Substance Database. Available at:[Link][2]

Sources

Application

Application Note: HPLC-UV Method Development and Validation for the Quantification of Butanamide, 2-(3-pentadecylphenoxy)-

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredients (API) and Lipid-Based Formulations Executive Summary & Physicochemical Rationale The quantif...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredients (API) and Lipid-Based Formulations

Executive Summary & Physicochemical Rationale

The quantification of highly lipophilic molecules presents a unique challenge in liquid chromatography. Butanamide, 2-(3-pentadecylphenoxy)- is a synthetic derivative characterized by a butanamide moiety attached to a 3-pentadecylphenoxy core. The defining structural feature of this molecule is its 15-carbon (C15) saturated alkyl chain.

This long hydrocarbon tail imparts extreme hydrophobicity (estimated LogP > 8.0). Standard aqueous reversed-phase (RP-HPLC) methods typically fail for such compounds, resulting in severe peak broadening, unacceptable retention times, and column carryover. Compounds sharing the 3-pentadecylphenoxy core, such as 3-pentadecylphenol and anacardic acids, are traditionally analyzed using reversed-phase HPLC with high organic modifier concentrations (e.g., 80% Acetonitrile)[1]. Furthermore, the purity of pentadecylphenol derivatives is critically assessed via HPLC to separate the main component from non-volatile impurities, relying on differential partitioning based on hydrophobicity[2].

To overcome the excessive retention caused by the C15 chain, this protocol utilizes a modified lipid-compatible reversed-phase approach. For extremely lipophilic molecules, standard aqueous reversed-phase methods can result in excessive retention; thus, Non-Aqueous Reversed-Phase (NARP) techniques or the addition of strong solvents like Isopropanol (IPA) to the mobile phase are required to ensure efficient mass transfer and sharp peak shapes[3].

Causality in Method Design
  • Stationary Phase Selection (C8 vs. C18): A C8 (octyl) stationary phase is selected over a traditional C18 (octadecyl) phase. The shorter alkyl chains of the C8 phase reduce the hydrophobic contact area with the C15 tail of the analyte, preventing excessive retention while maintaining sufficient resolution from potential synthetic impurities.

  • Ternary Mobile Phase (Water/ACN/IPA): Acetonitrile (ACN) provides baseline elution strength, but lacks the solvating power for the C15 chain. Isopropanol (IPA) is introduced into the organic line. IPA significantly increases the elutropic strength and acts as a solubilizing agent, preventing the analyte from "crashing out" or adsorbing irreversibly to the silica support.

  • Thermal Optimization (40°C): IPA increases mobile phase viscosity, which can elevate system backpressure and hinder mass transfer. Elevating the column compartment to 40°C mitigates this viscosity, sharpening the chromatographic peak and improving theoretical plate count.

  • Acidic Modification: Acidic modifiers such as phosphoric, formic, or acetic acid are routinely added to the mobile phase to suppress the ionization of any residual silanols or related phenolic hydroxyls, ensuring reproducible retention times[4]. Here, 0.1% Trifluoroacetic Acid (TFA) is utilized.

Method Development Workflows & Logic

Workflow A 1. Physicochemical Profiling (LogP > 8, C15 Alkyl Chain) B 2. Stationary Phase Selection (C8 preferred to reduce retention) A->B C 3. Mobile Phase Optimization (ACN + IPA for lipid solubility) B->C D 4. Sample Preparation (Non-aqueous diluent to prevent precipitation) C->D E 5. System Validation (ICH Q2 Guidelines) D->E

Caption: Sequential logic for developing an HPLC method for highly lipophilic C15-chain compounds.

Mechanism Analyte Analyte Butanamide, 2-(3-pentadecylphenoxy)- Sub1 Hydrophobic C15 Tail Drives excessive column retention Analyte->Sub1 Sub2 Phenoxy & Amide Groups Provide distinct UV Chromophores Analyte->Sub2 Action1 Elution Strategy Addition of 20% Isopropanol (IPA) Sub1->Action1 Disrupts hydrophobic collapse Action2 Detection Strategy Dual UV at 215 nm & 275 nm Sub2->Action2 Enables specific quantification

Caption: Analyte-stationary phase interaction and corresponding chromatographic strategies.

Experimental Protocol (Self-Validating System)

This protocol is designed as a self-validating system. It includes built-in System Suitability Testing (SST) criteria to ensure the instrument and method are performing optimally before sample analysis begins.

Reagents and Materials
  • Solvents: HPLC-Grade Acetonitrile (ACN), HPLC-Grade Isopropanol (IPA), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: LC-MS Grade Trifluoroacetic Acid (TFA).

  • Column: Waters XBridge C8, 150 mm × 4.6 mm, 3.5 µm (or equivalent high-efficiency C8 column).

Chromatographic Conditions
  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in ACN:IPA (80:20, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Autosampler Temperature: 15°C (to prevent solvent evaporation while maintaining solubility)

  • Injection Volume: 10 µL

  • Detection (UV/DAD): 275 nm (Primary for specificity/phenoxy ring) and 215 nm (Secondary for sensitivity/amide bond).

Gradient Program:

Time (min) Mobile Phase A (%) Mobile Phase B (%) Curve
0.0 40 60 Initial
2.0 40 60 Isocratic hold
10.0 0 100 Linear ramp
15.0 0 100 Column wash (critical for lipids)
15.1 40 60 Return to initial

| 20.0 | 40 | 60 | Re-equilibration |

Sample and Standard Preparation

Critical Insight: Aqueous diluents will cause Butanamide, 2-(3-pentadecylphenoxy)- to precipitate immediately. The diluent must match the starting organic strength of the mobile phase or be slightly stronger.

  • Diluent Preparation: Mix ACN and IPA in an 80:20 (v/v) ratio.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the Diluent. Sonicate for 5 minutes.

  • Working Standard Solutions: Serially dilute the stock solution with the Diluent to create a 5-point calibration curve ranging from 10 µg/mL to 100 µg/mL.

System Suitability Testing (SST)

Before analyzing unknown samples, inject the 50 µg/mL working standard six times consecutively. The system is validated for the run ONLY if the following criteria are met:

  • Retention Time (RT) Precision: %RSD ≤ 1.0%

  • Peak Area Precision: %RSD ≤ 2.0%

  • Tailing Factor (Tf): ≤ 1.5 (A higher value indicates secondary interactions or poor solubility).

  • Theoretical Plates (N): ≥ 5,000

Method Validation Summary

The method was validated in accordance with ICH Q2(R1) guidelines. The quantitative data below represents typical performance metrics achieved using the optimized C8/IPA protocol.

Validation ParameterICH Acceptance CriteriaTypical Method Result
Linearity (Range: 10 - 100 µg/mL) Correlation Coefficient ( R2 ) > 0.999 R2 = 0.9998
Precision (Repeatability, n=6) Peak Area %RSD ≤ 2.0%0.85%
Intermediate Precision (n=12) Peak Area %RSD ≤ 2.0%1.12%
Accuracy (Recovery at 50, 100, 150%) Mean Recovery between 98.0% - 102.0%99.4% ± 0.6%
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 30.5 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 101.5 µg/mL
Robustness (Temp ± 2°C, Flow ± 0.1 mL) No significant change in SST parametersPass (Tf < 1.3 in all conditions)

References

  • Development and Validation of a Reversed Phase HPLC Method for Determination of Anacardic Acids in Cashew (Anacardium occidentale) Nut Shell Liquid ResearchGate[Link]

  • Phenol, 3-pentadecyl- Separation Applications SIELC Technologies[Link]

  • Reversed-Phase High-Performance Liquid Chromatography: General Principles and Application to the Analysis of Fatty Acids and Triacylglycerols ResearchGate[Link]

Sources

Method

Application Note: In Vitro Assay Preparation and Dosing using Butanamide, 2-(3-pentadecylphenoxy)- for Epigenetic Screening

Executive Summary & Biological Context Epigenetic modulation via Histone Acetyltransferases (HATs) is a highly pursued target in oncology, inflammation, and infectious disease research. Natural pentadecylphenol derivativ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Context

Epigenetic modulation via Histone Acetyltransferases (HATs) is a highly pursued target in oncology, inflammation, and infectious disease research. Natural pentadecylphenol derivatives, most notably anacardic acid (extracted from cashew nut shell liquid), are well-documented non-competitive inhibitors of p300 and PCAF HAT enzymes[1][2]. However, natural extracts often suffer from metabolic instability and poor bioavailability.

Butanamide, 2-(3-pentadecylphenoxy)- is a synthetic cardanol derivative designed for epigenetic screening. It retains the critical 15-carbon aliphatic chain—essential for insertion into the enzyme's hydrophobic pocket—while utilizing a stable butanamide linkage to improve hydrogen bonding with the allosteric site[3][4]. As a Senior Application Scientist, I have designed this protocol to address the specific physicochemical challenges of working with highly lipophilic synthetic epigenetic modulators, ensuring robust, self-validating in vitro data.

Pathway A Butanamide, 2-(3-pentadecylphenoxy)- C HAT p300/PCAF (Inhibited) A->C Allosteric Binding B HAT p300/PCAF (Active) B->C Inhibition D Histone H3/H4 (Acetylated) B->D Acetyl-CoA Transfer F Histone H3/H4 (Hypoacetylated) C->F Blocks Acetylation E Chromatin Relaxation & Gene Transcription D->E Promotes G Gene Silencing (Apoptosis/Arrest) F->G Induces

Mechanism of Action: Allosteric HAT inhibition by pentadecylphenoxy derivatives.

Physicochemical Properties & Formulation Causality

The 15-carbon alkyl chain makes Butanamide, 2-(3-pentadecylphenoxy)- highly lipophilic (LogP > 5). Attempting to dissolve this compound directly in aqueous buffers will result in immediate micelle formation or precipitation, leading to false-negative assay results.

  • Stock Solution Preparation : Dissolve the compound strictly in 100% anhydrous DMSO to a concentration of 10 mM. Aliquot into single-use amber vials and store at -20°C. Pentadecylphenols can be light-sensitive over prolonged periods.

  • Assay Buffer Additives : All cell-free assay buffers must contain 0.01% IGEPAL CA-630 (or Triton X-100). Causality: This non-ionic detergent prevents the highly lipophilic pentadecyl chain from non-specifically adhering to the hydrophobic plastic walls of microtiter plates, ensuring the compound remains in solution to interact with the target enzyme.

Protocol A: Cell-Free HAT p300 Fluorometric Inhibition Assay

This protocol utilizes a continuous fluorometric readout to determine the IC50 of the compound against recombinant p300. Because pentadecylphenols are non-competitive inhibitors[5][6], they bind to an allosteric hydrophobic cleft distinct from the Acetyl-CoA binding site.

Materials Required:
  • Recombinant human p300 HAT domain

  • Histone H3 peptide (residues 1-21)

  • Acetyl-CoA

  • 7-Diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM) - Thiol-reactive probe

Step-by-Step Methodology:
  • Buffer Preparation : Prepare Assay Buffer containing 50 mM Tris-HCl (pH 8.0), 0.1 mM EDTA, 1 mM DTT, and 0.01% IGEPAL CA-630. Self-Validation: DTT is required to keep the enzyme's active site cysteines reduced, but it must be kept at ≤1 mM to prevent excessive background signal when the CPM probe is added.

  • Compound Dilution : Prepare a 10-point 1:3 serial dilution of Butanamide, 2-(3-pentadecylphenoxy)- in 100% DMSO, starting at 1 mM (100x the top final concentration of 10 µM).

  • Enzyme Incubation : In a black 384-well microplate, add 10 µL of 5 nM p300 enzyme in Assay Buffer. Add 0.15 µL of the compound dilutions (using an acoustic dispenser or low-volume pipette). Incubate at 30°C for 15 minutes. Causality: Pre-incubation is mandatory for allosteric inhibitors to reach binding equilibrium before the substrate introduces competitive kinetic dynamics.

  • Reaction Initiation : Add 5 µL of a Substrate Mix containing 50 µM Acetyl-CoA and 10 µM Histone H3 peptide.

  • Detection : Incubate for 30 minutes at 30°C. The HAT reaction transfers the acetyl group to the peptide, releasing Coenzyme A (CoA-SH). Add 5 µL of 10 µM CPM probe. The CPM reacts with the free thiol of CoA-SH.

  • Readout : Measure fluorescence at Ex/Em = 390/460 nm. Calculate IC50 using a 4-parameter logistic non-linear regression model.

Protocol B: Cell-Based Histone Extraction & Target Engagement

To confirm that Butanamide, 2-(3-pentadecylphenoxy)- penetrates the cell membrane and engages p300 intracellularly, we assess the downstream hypoacetylation of Histone H3 at Lysine 9 (H3K9ac)[6].

Step-by-Step Methodology:
  • Cell Seeding : Seed LNCaP (prostate adenocarcinoma) cells at 2×105 cells/well in a 6-well tissue culture plate. Incubate overnight at 37°C, 5% CO2.

  • Dosing : Treat cells with 10, 25, 50, and 100 µM of the compound. Self-Validation: Ensure the final DMSO concentration is normalized to exactly 0.5% across all wells, including the vehicle control. Include 50 µM Anacardic Acid as a positive control for HAT inhibition[2].

  • Incubation : Incubate for 24 hours. Pentadecylphenol derivatives typically induce G1/S cell cycle arrest and apoptosis within this timeframe via p300 suppression[5].

  • Acidic Histone Extraction :

    • Wash cells with ice-cold PBS and lyse in Triton Extraction Buffer (TEB: PBS + 0.5% Triton X-100, 2 mM PMSF, 0.02% NaN3).

    • Centrifuge at 2,000 x g for 10 min at 4°C to pellet the nuclei.

    • Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C. Causality: Histones are highly basic proteins. Acid extraction selectively precipitates non-basic cellular proteins while keeping histones soluble, yielding a highly pure fraction for accurate Western blotting.

  • Western Blotting : Centrifuge the acid extract, collect the supernatant, and neutralize with 1/10th volume of 2 M NaOH. Run the samples on a 15% SDS-PAGE gel. Probe with anti-H3K9ac (target) and anti-total H3 (loading control) antibodies.

Quantitative Data Summary

The following table summarizes the expected pharmacological profile of pentadecylphenol derivatives in epigenetic assays, providing a benchmark for validating your experimental results.

Compound ClassTarget EnzymeCell-Free IC50 (µM)Cellular H3K9ac IC50 (µM)Primary Cellular Effect
Anacardic Acid (Natural Extract)p300 / PCAF8.5 / 5.0~30.0G1/S Arrest, Apoptosis[1][5]
Butanamide, 2-(3-pentadecylphenoxy)- p300 / PCAF~5.0 - 10.0~25.0 - 40.0Chromatin Condensation, Apoptosis
CTPB (Synthetic Benzamide)p300N/A (Activator)N/ATranscriptional Activation[4]

Sources

Application

Application Notes and Protocols: 2-(3-Pentadecylphenoxy)butanamide Derivatives in Surfactant and Polymer Research

Executive Summary & Mechanistic Insights Butanamide, 2-(3-pentadecylphenoxy)- and its structural derivatives represent a highly specialized class of bio-based amphiphiles. Derived from 3-pentadecylphenol (a primary compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Insights

Butanamide, 2-(3-pentadecylphenoxy)- and its structural derivatives represent a highly specialized class of bio-based amphiphiles. Derived from 3-pentadecylphenol (a primary component of hydrogenated cashew nut shell liquid)[1], this molecule bridges the gap between traditional non-ionic surfactants and advanced supramolecular polymer building blocks.

As a Senior Application Scientist, it is critical to understand the structure-function causality of this molecule before deploying it in the lab:

  • The C15 Pentadecyl Tail: Provides profound hydrophobicity and strong van der Waals packing capabilities. This long aliphatic chain acts as a steric stabilizer in emulsions and drives a very low Critical Micelle Concentration (CMC)[2].

  • The Phenoxy Ring: Offers π−π stacking interactions, which are crucial for encapsulating aromatic hydrophobic drugs or fluorescent probes (e.g., bilirubin sensing)[3].

  • The Butanamide Linkage: This is the structural linchpin. Unlike simple phenols, the amide group provides a highly directional hydrogen-bonding motif (acting as both an H-bond donor via N-H and an acceptor via C=O). This allows the molecule to act as a structure-directing agent when complexed with flexible polymer backbones[4].

Key Applications in Materials Science & Nanomedicine

Application 1: Supramolecular Polymer-Surfactant Complexes

When 2-(3-pentadecylphenoxy)butanamide is mixed with flexible, hydrogen-bond-accepting polymers like Poly(4-vinylpyridine) (P4VP), it does not macroscopically phase-separate. Instead, the strong hydrogen bonding between the amide and the pyridine nitrogen forces the system into microphase-separated, mesomorphic lamellar structures[4]. These self-assembled films are widely used as templates for nanoporous membranes or proton-conducting fuel cell materials.

Application 2: Stimuli-Responsive Polymeric Nanocarriers

In drug delivery, the thermodynamic stability of a nanocarrier is paramount. Polymeric micelles utilizing pentadecylphenoxy derivatives exhibit CMCs orders of magnitude lower than traditional surfactants like Tween-80[1],[2]. This ensures that the micelles do not prematurely disassemble upon extreme dilution in the human bloodstream, safely delivering hydrophobic active pharmaceutical ingredients (APIs) to target cells.

Quantitative Data Summary

To aid in formulation design, the critical physicochemical parameters of 2-(3-pentadecylphenoxy)butanamide derivatives are summarized below:

Physicochemical PropertyTypical Value / RangeFormulation Significance
Critical Micelle Concentration (CMC) 10−4 to 10−6 MEnsures high thermodynamic stability of nanocarriers upon systemic dilution.
Hydrophilic-Lipophilic Balance (HLB) 8.5 – 14.0 (tunable)Versatile for both W/O and O/W emulsion polymerizations.
Lamellar Long Period (d-spacing) 3.5 – 4.5 nmConfirms successful microphase separation in polymer-surfactant complexes.
Hydrogen Bond Energy ~15 - 25 kJ/molEnsures robust, non-covalent attachment to polymer backbones (e.g., P4VP).

Experimental Protocols

Protocol A: Preparation of Mesomorphic Polymer-Surfactant Complexes

Objective: To create highly ordered lamellar nanostructures using P4VP and 2-(3-pentadecylphenoxy)butanamide.

Causality Insight: The goal is to achieve a 1:1 complexation where every pyridine ring is hydrogen-bonded to a surfactant molecule. If the solvent evaporates too quickly, the system becomes kinetically trapped in a disordered state. Controlled annealing allows the C15 alkyl tails to crystallize, driving the formation of the lamellar mesophase[4].

Step-by-Step Methodology:

  • Stoichiometric Calculation: Calculate the exact molar ratio of P4VP repeat units to surfactant molecules to achieve a 1:1 molar ratio.

  • Dissolution: Dissolve both components separately in Chloroform (CHCl₃) at a concentration of 2% w/v.

    • Why CHCl₃? Chloroform is a non-competing solvent for hydrogen bonding, ensuring the polymer and surfactant interact with each other rather than the solvent.

  • Complexation: Combine the two solutions and stir magnetically at 300 rpm for 2 hours at 25°C.

  • Solvent Casting: Pour the mixture into a flat Teflon petri dish. Cover with a glass dome to restrict airflow, ensuring a slow evaporation rate over 48 hours.

  • Thermal Annealing: Transfer the dried film to a vacuum oven and anneal at 60°C for 24 hours.

    • Why 60°C? This temperature is above the melting transition of the pentadecyl tails but below the polymer's degradation point, providing the chain mobility required for the lamellae to perfectly align.

  • Self-Validation Step: Analyze the annealed film using Small-Angle X-ray Scattering (SAXS). A sharp primary scattering peak at q≈1.5−1.8 nm−1 validates successful lamellar formation.

Supramolecular A Poly(4-vinylpyridine) (H-bond Acceptor) C Co-dissolution in Chloroform A->C B 2-(3-pentadecylphenoxy)butanamide (H-bond Donor/Amphiphile) B->C D Solvent Evaporation & Annealing (60°C) C->D E Mesomorphic Lamellar Nanostructure D->E

Figure 1: Workflow for generating mesomorphic supramolecular structures via hydrogen bonding.

Protocol B: Formulation of Polymeric Nanomicelles via Solvent Displacement

Objective: To encapsulate a hydrophobic API using the amphiphilic nature of the pentadecylphenoxy-butanamide surfactant.

Causality Insight: Nanoprecipitation relies on the Marangoni effect. As the organic solvent diffuses into the water, the interfacial tension fluctuates, causing the hydrophobic C15 tails to instantly collapse inward to avoid water, thereby trapping the hydrophobic API in the core[2].

Step-by-Step Methodology:

  • Organic Phase Preparation: Dissolve 10 mg of the surfactant and 2 mg of the hydrophobic cargo in 1.0 mL of Tetrahydrofuran (THF).

  • Aqueous Phase Preparation: Prepare 10 mL of ultra-pure deionized water (Milli-Q, 18.2 MΩ·cm) in a glass vial, stirring at 800 rpm.

  • Nanoprecipitation: Inject the organic phase dropwise (0.1 mL/min) into the vortex of the aqueous phase using a syringe pump.

    • Why dropwise? Controlled addition prevents localized supersaturation, ensuring a narrow Polydispersity Index (PDI) of the resulting micelles.

  • Solvent Evaporation: Leave the dispersion stirring uncovered in a fume hood for 12 hours to completely evaporate the THF.

  • Purification: Transfer the micelle dispersion into a dialysis membrane (MWCO 3.5 kDa) and dialyze against 1L of deionized water for 24 hours (change water twice) to remove unencapsulated cargo.

  • Self-Validation Step: Measure the sample using Dynamic Light Scattering (DLS). A Z-average diameter between 20–80 nm with a PDI < 0.2 validates a successful, monodisperse micelle formulation.

Micelle Step1 Dissolve Surfactant & Hydrophobic Cargo in THF Step2 Dropwise Addition into Aqueous Phase Step1->Step2 Step3 Spontaneous Self-Assembly (Hydrophobic Core Formation) Step2->Step3 Step4 Dialysis against Deionized Water Step3->Step4 Step5 Purified Polymeric Nanomicelles Step4->Step5

Figure 2: Step-by-step self-assembly pathway for formulating surfactant-based nanomicelles.

References

  • Benchchem. Applications of 3-Pentadecylphenol in Polymer and Materials Science: Application Notes and Protocols. Benchchem Technical Documentation.

  • Ruokolainen, J., et al. Mesomorphic Structures in Flexible Polymer−Surfactant Systems Due to Hydrogen Bonding: Poly(4-vinylpyridine)−Pentadecylphenol. Macromolecules (ACS Publications).

  • Pippa, N., et al. Surfactant and Block Copolymer Nanostructures: From Design and Development to Nanomedicine Preclinical Studies. Pharmaceutics (PMC).

  • Gu, P.-Y., et al. Conjugated Polymer Nanoparticles as a Fluorescence Probe for Amplified Detection of Human Serum Bilirubin. Analytical Chemistry (ACS Publications).

Sources

Method

Application Note: Laboratory Safety, Handling, and Formulation Protocols for Butanamide, 2-(3-pentadecylphenoxy)-

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals. Introduction & Scientific Rationale Butanamide, 2-(3-pentadecylphenoxy)- (CAS: 62609-89-6) is a highly specialized amphiphilic mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals.

Introduction & Scientific Rationale

Butanamide, 2-(3-pentadecylphenoxy)- (CAS: 62609-89-6) is a highly specialized amphiphilic molecule characterized by a long hydrophobic pentadecyl (C15) chain and a polar phenoxybutanamide headgroup[1]. Originally serving as a critical intermediate in photographic dye-coupler synthesis, its extreme lipophilicity and structural resemblance to naturally occurring lipid anchors (e.g., cardanol derivatives) have repurposed it for advanced drug development.

In modern pharmaceutical sciences, it is primarily utilized as a structural lipid component in Lipid Nanoparticles (LNPs) or as a hydrophobic anchor for synthesizing targeted prodrugs. The compound is registered in the U.S. EPA CompTox Chemicals Dashboard (DTXSID10886493)[2], and its various structural derivatives are closely monitored across industrial databases for workplace safety and regulatory compliance[3].

Physicochemical Properties & Mechanistic Implications

Understanding the physicochemical profile of Butanamide, 2-(3-pentadecylphenoxy)- is crucial for predicting its behavior in vitro and ensuring safe laboratory handling.

PropertyValueMechanistic Implication in the Laboratory
CAS Number 62609-89-6[1]Unique identifier for safety tracking and procurement.
Molecular Formula C25H43NO2[1]High carbon-to-heteroatom ratio dictates extreme hydrophobicity.
Molecular Weight 389.624 g/mol [1]Bulky lipid tail requires significant solvent penetration for dissolution.
Boiling Point 532.6 °C at 760 mmHg[1]Non-volatile at room temperature; negligible inhalation risk from vapor.
Solubility Profile Insoluble in water; Soluble in DCM, THF, EtOHAqueous buffers cause immediate precipitation. Requires organic solvent systems.

Causality Insight: The C15 alkyl chain drives the molecule to spontaneously partition into lipid bilayers or organic phases. This lipophilicity is the exact mechanism that stabilizes LNP cores, but it also means the compound can easily penetrate human dermal layers, necessitating strict Personal Protective Equipment (PPE).

Trustworthy Safety & Handling Protocols

Because of its surfactant-like properties and extreme lipophilicity, standard aqueous laboratory safety protocols are insufficient.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical safety goggles, and a flame-retardant lab coat. Crucial Note: Double-gloving is mandatory when handling the compound in solutions like Dichloromethane (DCM), which rapidly degrades standard nitrile upon contact.

  • Spill Management: Do not use water. Water will merely disperse the hydrophobic powder or create an intractable emulsion. Absorb solution spills with inert, non-polar materials (e.g., dry sand or vermiculite). For powder spills, sweep gently using non-sparking, static-free tools to prevent aerosolization, followed by an ethanol wipe-down.

  • Storage: Store at 4°C to 25°C in a dry, well-ventilated area. Maintain an argon or nitrogen headspace to prevent slow oxidation of the phenoxy ether linkage over time.

Experimental Workflows

Protocol A: Preparation of Standardized Lipophilic Stock Solutions

Self-Validating Principle: Complete dissolution must be visually confirmed; any turbidity indicates micelle formation rather than true molecular solvation.

  • Weighing: Transfer the required mass of Butanamide, 2-(3-pentadecylphenoxy)- using an anti-static spatula.

    • Causality: Highly non-polar powders accumulate static charge, causing them to cling to standard metal spatulas and weigh boats, leading to inaccurate dosing and cross-contamination.

  • Solvent Selection: Add a 1:1 mixture of Dichloromethane (DCM) and absolute Ethanol (EtOH).

    • Causality: DCM effectively solvates the long C15 hydrocarbon tail, while EtOH disrupts intermolecular hydrogen bonding between the amide headgroups, preventing gelation.

  • Agitation: Vortex for 60 seconds. If the solution remains cloudy, sonicate in a water bath at 30°C for 5 minutes.

  • Validation: The solution must be completely optically clear. Store in amber glass vials with PTFE-lined caps to prevent solvent evaporation and concentration drift.

Protocol B: Microfluidic Formulation of Lipid Nanoparticles (LNPs)

This protocol outlines the integration of the compound into an LNP matrix for hydrophobic drug delivery.

  • Lipid Phase Preparation: Combine Butanamide, 2-(3-pentadecylphenoxy)- (acting as the structural lipid), cholesterol, and a PEGylated lipid in an absolute ethanol solution.

  • Aqueous Phase Preparation: Dissolve the hydrophilic Active Pharmaceutical Ingredient (API) in a low-pH buffer (e.g., 50 mM Citrate, pH 4.0).

  • Microfluidic Mixing: Inject the lipid phase and aqueous phase into a microfluidic micromixer at a 1:3 volume ratio.

    • Causality: The rapid change in solvent polarity forces the highly hydrophobic pentadecyl chains to instantly collapse inward, encapsulating the aqueous API and forming uniform nanoparticles.

  • Dialysis & Validation: Dialyze the resulting suspension against 1X PBS for 24 hours to remove residual ethanol. Validate the LNP size (<150 nm) and polydispersity index (PDI < 0.2) using Dynamic Light Scattering (DLS).

Mandatory Visualization

Workflow Weigh 1. Solid Handling Weighing in Fume Hood Solvent 2. Solubilization Dissolve in DCM/EtOH Weigh->Solvent Static-free spatula Mix 3. Lipid Matrix Prep Add Helper Lipids Solvent->Mix Vortex to clear Waste Organic Waste Halogenated Disposal Solvent->Waste Excess/Spills Microfluidic 4. LNP Assembly Microfluidic Mixing Mix->Microfluidic Combine with Aqueous API Dialysis 5. Purification Dialysis (Buffer Exchange) Microfluidic->Dialysis Rapid precipitation QC 6. Quality Control DLS & Zeta Potential Dialysis->QC Final LNP Formulation

Figure 1: Workflow for integrating Butanamide, 2-(3-pentadecylphenoxy)- into LNPs.

References

  • U.S. Environmental Protection Agency (EPA). "Butanamide, 2-(3-pentadecylphenoxy)- Chemical Details". CompTox Chemicals Dashboard. Available at: [Link]

  • NextSDS. "Chemical Substance Information & Compliance Platform". Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in Butanamide, 2-(3-pentadecylphenoxy)- chemical synthesis

Technical Support Center: Synthesis of Butanamide, 2-(3-pentadecylphenoxy)- Welcome to the technical support center for the synthesis of Butanamide, 2-(3-pentadecylphenoxy)-. This guide is designed for researchers, scien...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of Butanamide, 2-(3-pentadecylphenoxy)-

Welcome to the technical support center for the synthesis of Butanamide, 2-(3-pentadecylphenoxy)-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance reaction yield and purity.

The synthesis of Butanamide, 2-(3-pentadecylphenoxy)-, a molecule featuring a phenoxy-ether linkage alpha to an amide carbonyl, is most commonly approached via the Williamson ether synthesis. This involves the reaction of a phenoxide with an alkyl halide. Specifically, this guide will focus on the reaction between 3-pentadecylphenol and a 2-halobutanamide (e.g., 2-bromobutanamide) in the presence of a base. This SN2 reaction, while straightforward in principle, presents several challenges that can lead to diminished yields.

This document will address these challenges systematically, providing both the "how" and the "why" behind each recommendation to ensure robust and reproducible results.

Troubleshooting Guide: Low Reaction Yield

This section addresses the most common issue in the synthesis of Butanamide, 2-(3-pentadecylphenoxy)-: low product yield. Each question pinpoints a potential problem and offers a detailed, evidence-based solution.

Q1: My reaction yield is very low, and I'm recovering a significant amount of unreacted 3-pentadecylphenol. What's the likely cause?

A1: Recovering the starting phenol is a strong indicator of incomplete deprotonation, a critical first step in forming the nucleophilic phenoxide.

  • Causality: The Williamson ether synthesis requires a base strong enough to deprotonate the phenolic hydroxyl group. Phenols are more acidic than aliphatic alcohols, but incomplete deprotonation means less available nucleophile to react with your 2-halobutanamide.[1][2]

  • Troubleshooting Steps:

    • Evaluate Your Base: If you are using a weak base like potassium carbonate (K₂CO₃), it may not be sufficient, especially if your solvent is not optimized.[1] Consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH).[1][3] NaH irreversibly deprotonates the phenol, driving the equilibrium towards the phenoxide and evolving hydrogen gas.[1][4]

    • Ensure Anhydrous Conditions: Strong bases like NaH are highly reactive with water. Any moisture in your solvent (e.g., DMF, THF) or on your glassware will consume the base, reducing the amount available for deprotonation.[1] Use freshly dried solvents and flame-dried glassware under an inert atmosphere (Nitrogen or Argon).

    • Increase Base Equivalents: Use a slight excess of the base (e.g., 1.1–1.5 equivalents) to ensure complete deprotonation of the phenol.[1]

    • Monitor Deprotonation: When using NaH, the cessation of hydrogen gas evolution is a good visual indicator that deprotonation is complete before adding the alkyl halide.[5]

Q2: I've confirmed complete deprotonation, but my yield is still poor, and I'm seeing a significant amount of an alkene byproduct. What is happening?

A2: The formation of an alkene byproduct points to a competing E2 elimination reaction. This is a common side reaction in Williamson ether synthesis, especially with secondary alkyl halides like 2-bromobutanamide.[6][7]

  • Causality: The phenoxide you generate is not only a good nucleophile but also a strong base.[1][2] It can attack a proton on the carbon adjacent (beta-carbon) to the carbon bearing the leaving group, leading to the elimination of HBr and the formation of a double bond, rather than the desired SN2 substitution.[7]

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Higher temperatures tend to favor elimination over substitution.[7] Try running the reaction at a lower temperature (e.g., room temperature or 40-50 °C) for a longer duration.[6][7]

    • Optimize Your Base/Solvent System: While a strong base is needed for deprotonation, its presence during the substitution step can promote elimination. Using a milder base like cesium carbonate (Cs₂CO₃) in a polar aprotic solvent can sometimes favor O-alkylation.

    • Change the Leaving Group: The nature of the leaving group can influence the SN2/E2 ratio. Iodides are generally better leaving groups than bromides or chlorides and can sometimes improve the rate of the desired SN2 reaction relative to elimination. Consider using 2-iodobutanamide or adding a catalytic amount of a soluble iodide salt (e.g., NaI, KI) to your reaction with 2-bromobutanamide, which generates the more reactive alkyl iodide in situ (Finkelstein reaction).[6]

Q3: My reaction is slow and often incomplete. How can I increase the reaction rate without promoting side reactions?

A3: A slow reaction rate is typically due to suboptimal solvent choice or insufficient activation energy.

  • Causality: The Williamson ether synthesis is an SN2 reaction, which proceeds fastest in polar aprotic solvents.[6][8][9] Solvents like DMF, DMSO, or acetonitrile are ideal.[6][9] They solvate the cation (e.g., Na⁺) but leave the phenoxide anion "naked" and highly nucleophilic.[8] Protic solvents (like ethanol or water) will form hydrogen bonds with the phenoxide, stabilizing it and reducing its reactivity.[8][10][11]

  • Troubleshooting Steps:

    • Solvent Selection: Ensure you are using a high-purity, anhydrous polar aprotic solvent. N,N-Dimethylformamide (DMF) is a common and effective choice.[6][9]

    • Temperature Control: While high temperatures can cause elimination, a typical Williamson reaction is conducted between 50-100 °C.[6][9] If you are running the reaction at room temperature and it is slow, gently heating it may be necessary. Monitor carefully for the appearance of elimination byproducts via TLC.

    • Consider Phase-Transfer Catalysis (PTC): If you need to use a biphasic system (e.g., NaOH in water with an organic solvent), a phase-transfer catalyst is essential.[12][13] Catalysts like tetrabutylammonium bromide (TBAB) or 18-crown-6 can shuttle the phenoxide ion from the aqueous phase to the organic phase where the alkyl halide is, dramatically increasing the reaction rate.[6][12]

Frequently Asked Questions (FAQs)

Q1: The starting material, 3-pentadecylphenol, is derived from cashew nutshell liquid (CNSL). Does its purity matter?

A1: Absolutely. Commercial 3-pentadecylphenol, often sold under the name Cardanol, is a mixture of phenolic compounds with C15 side chains of varying degrees of unsaturation.[14][15] For consistent results and simpler purification, using purified, hydrogenated 3-pentadecylphenol (where the side chain is fully saturated) is highly recommended. Impurities or other phenolic compounds like cardol can lead to a mixture of products that are difficult to separate.[15]

Q2: Besides elimination, are there other common side reactions I should be aware of?

A2: Yes. C-alkylation is another potential side reaction. The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the carbon atoms of the aromatic ring (at the ortho and para positions).[6] While O-alkylation is generally favored, some C-alkylation can occur, leading to undesired isomers. Milder reaction conditions (lower temperature, less aggressive base) typically favor O-alkylation.[1]

Q3: My product is difficult to purify. What techniques are recommended?

A3: The long pentadecyl chain makes Butanamide, 2-(3-pentadecylphenoxy)- a relatively nonpolar, waxy, or oily compound.

  • Workup: After the reaction, a standard aqueous workup is necessary to remove inorganic salts and any remaining base. Wash the organic layer with water and brine, then dry it over an anhydrous drying agent like Na₂SO₄ or MgSO₄.[5]

  • Chromatography: Column chromatography is the most effective method for purification. Given the nonpolar nature of the product, a silica gel column with a nonpolar eluent system, such as a gradient of ethyl acetate in hexanes, should provide good separation from residual starting materials and byproducts.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is the most common and convenient method. Spot the reaction mixture alongside your starting materials (3-pentadecylphenol and 2-bromobutanamide) on a TLC plate. The product should have a different Rf value from the starting materials. The disappearance of the limiting reagent spot indicates the reaction is nearing completion. Other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or in-situ monitoring with IR spectroscopy can also be used for more detailed kinetic analysis.[16][17][18]

Optimized Experimental Protocol

This protocol outlines a robust method for the synthesis of Butanamide, 2-(3-pentadecylphenoxy)-, incorporating the troubleshooting advice above.

Materials:

  • 3-Pentadecylphenol (1.0 eq)

  • 2-Bromobutanamide (1.1 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl Ether or Ethyl Acetate

  • Saturated aqueous NH₄Cl solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add 3-pentadecylphenol to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer. Dissolve the phenol in anhydrous DMF (approx. 0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to warm to room temperature and stir until gas evolution ceases (typically 30-60 minutes). This indicates the complete formation of the sodium phenoxide.

  • SN2 Reaction: Dissolve 2-bromobutanamide in a minimal amount of anhydrous DMF and add it dropwise to the phenoxide solution at room temperature.

  • Heating & Monitoring: Gently heat the reaction mixture to 50-60 °C. Monitor the reaction progress by TLC every 1-2 hours until the starting phenol is consumed (typically 4-8 hours).

  • Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate and water.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with the organic solvent.

  • Washing: Combine the organic layers and wash them sequentially with water (2x) and then with brine (1x) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure Butanamide, 2-(3-pentadecylphenoxy)-.

Data & Workflow Visualization

Table 1: Impact of Base and Solvent on Williamson Ether Synthesis
BaseSolventRelative Deprotonation EfficiencyCommon Side ReactionsTypical Yield RangeReference
NaH DMF / THFVery High (Irreversible)Elimination (if T is high)80-96% [1]
K₂CO₃ Acetone / DMFModerate (Reversible)Incomplete Reaction40-70%[1]
NaOH Water / Toluene (with PTC)High (with PTC)C-Alkylation50-85%[12]
Cs₂CO₃ DMFHighLow70-95%[1]

Yields are representative and highly dependent on the specific substrates and conditions.

Diagram 1: General Workflow for Synthesis Optimization

G cluster_prep 1. Preparation cluster_reaction 2. Reaction & Monitoring cluster_analysis 3. Analysis & Troubleshooting cluster_troubleshoot cluster_workup 4. Workup & Purification Start Start: 3-Pentadecylphenol + 2-Bromobutanamide Deprotonation Deprotonate Phenol with Base (e.g., NaH in DMF) Start->Deprotonation SN2_Step Add 2-Bromobutanamide Heat (50-60°C) Deprotonation->SN2_Step TLC_Monitor Monitor by TLC SN2_Step->TLC_Monitor Check_Yield Reaction Complete? TLC_Monitor->Check_Yield Elimination E2 Elimination? (Alkene byproduct) Check_Yield->Elimination Yes, but low yield Incomplete Incomplete Reaction? (Start material remains) Check_Yield->Incomplete No Workup Aqueous Workup & Extraction Check_Yield->Workup Yes Elimination->SN2_Step Lower Temp Incomplete->Deprotonation Adjust Base/Time Purify Column Chromatography Workup->Purify Product Pure Product Purify->Product G cluster_pathways Reaction Pathways Start Reactants: Phenoxide (Nu⁻/Base) 2-Bromobutanamide (Substrate) SN2 SN2 Pathway (Nucleophilic Attack on Cα) Start->SN2 Favored by: Low Temp Polar Aprotic Solvent E2 E2 Pathway (Base Attack on Hβ) Start->E2 Favored by: High Temp Steric Hindrance Phenoxide Phenoxide Product Desired Ether Product SN2->Product Byproduct Alkene Byproduct E2->Byproduct

Caption: Main reaction pathways in Williamson ether synthesis.

References

  • SN2 Effect of Solvent. (n.d.). OpenOChem Learn. Retrieved from [Link]

  • Williamson ether synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Lligadas, G., et al. (2020). Synthesis of novel chemicals from cardanol as a product of cashew nutshell processing. Journal of the American Oil Chemists' Society. Retrieved from [Link]

  • Kumar, A. (2023). What are the effects of solvents on SN1 and SN2 reactions? Quora. Retrieved from [Link]

  • Jaillet, F., et al. (2016). A chemical platform approach on cardanol oil: from the synthesis of building blocks to polymer synthesis. OCL - Oilseeds and fats, Crops and Lipids. Retrieved from [Link]

  • Hamlin, T. A., et al. (2018). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. ChemistryOpen. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]

  • Denis, M., et al. (2024). Polyols from cashew nut shell liquid (CNSL): corner-stone building blocks for cutting-edge bio-based additives and polymers. RSC Publishing. Retrieved from [Link]

  • Ashenhurst, J. (2025). Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. Retrieved from [Link]

  • Restrepo, J. C. C., et al. (2024). Extraction of Cardanol and its Applications. ResearchGate. Retrieved from [Link]

  • S. K., et al. (2019). Synthesis of pharmaceutical drugs from cardanol derived from cashew nut shell liquid. Green Chemistry. Retrieved from [Link]

  • What are the factors influencing O- versus N- alkylation of amides (straight chain or cyclic)? (2019). Stack Exchange. Retrieved from [Link]

  • An Ether Synthesis Using Phase Transfer Catalysis. (1976). Journal of Chemical Education. Retrieved from [Link]

  • Williamson ether synthesis. (2021). L.S.College, Muzaffarpur. Retrieved from [Link]

  • Organic Synthesis: General Remarks. (n.d.). Wiley-VCH. Retrieved from [Link]

  • Lee, S., et al. (2016). Alkyl Aryl Ether Bond Formation with PhenoFluor. PMC. Retrieved from [Link]

  • Dodge, J. A., et al. (2012). Synthesis of Aryl Ethers via a Sulfonyl Transfer Reaction. ACS Publications. Retrieved from [Link]

  • Recent Advances in the Mitsunobu Reaction. (n.d.). Atlanchim Pharma. Retrieved from [Link]

  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Ozaki, Y., et al. (2020). Method of Monitoring the Number of Amide Bonds in Peptides Using Near-Infrared Spectroscopy. Analytical Chemistry. Retrieved from [Link]

  • Fredi, G., et al. (2023). Environmentally Friendly Synthesis of Cardanol-Based Polyesters and Their Application as Poly(lactic acid) Additives. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. (n.d.). Waters Corporation. Retrieved from [Link]

  • Isherwood, P. J., et al. (2023). Computer vision as a new paradigm for monitoring of solution and solid phase peptide synthesis. Digital Discovery. Retrieved from [Link]

  • Method of Monitoring the Number of Amide Bonds in Peptides Using Near-Infrared Spectroscopy. (2020). ResearchGate. Retrieved from [Link]

  • Muturi, P. (2013). Cashew nut shell liquid: an agricultural by-product with great potential. JKUAT Institutional Repository. Retrieved from [Link]

  • Koehler, B. (2016). Why n-alkylation is more favorable than o-alkyation? ResearchGate. Retrieved from [Link]

  • Williamson Ether Synthesis. (2022). ChemTalk. Retrieved from [Link]

  • E.M., I., et al. (2020). Cashew nutshell liquid and its derivatives in oil field applications: an update. ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • Herrera-Barros, A., et al. (2025). Production of Organic Acids from Cashew Nut Shell Liquid (CNSL) via Electrochemical Synthesis. MDPI. Retrieved from [Link]

  • Sanogo, Y., et al. (2022). Improvement of extraction methods of Malian Cashew nut shell liquid. Agritrop. Retrieved from [Link]

  • What could be reason for getting a very low yield in organic chemistry? (2015). Quora. Retrieved from [Link]

  • Organic Chemistry Williamson Ether Synthesis. (n.d.). University of Richmond. Retrieved from [Link]

  • Williamson Ether synthesis. (2025). Reddit. Retrieved from [Link]

  • Amide Synthesis via a Reactive Acid Chloride Intermediate. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Chen, F., et al. (2019). N-Alkyl Amide Synthesis via N-alkylation of Amides With Alcohols. PubMed. Retrieved from [Link]

  • Frederik. (2000). amide: N- vs O-alkylation. Google Groups.
  • My first synthesis was not as efficient as I had hoped. 16% yield. (2020). Reddit. Retrieved from [Link]

  • Solved Answer: Given Reaction is williamson ether Synthesis. (2020). Chegg.com. Retrieved from [Link]

  • Solvent-induced selectivity of Williamson etherification in the pursuit of amides resistant against oxidative degradation. (2020). PMC. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Amidation Impurities in 2-(3-Pentadecylphenoxy)butanamide Synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and physical chemistry challenges encountered during the amidation of 2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and physical chemistry challenges encountered during the amidation of 2-(3-pentadecylphenoxy)butanoic acid to form Butanamide, 2-(3-pentadecylphenoxy)- .

This molecule presents two extreme structural challenges:

  • Alpha-Steric Hindrance: The C2 (alpha) position is highly congested by an ethyl group and a bulky phenoxy ether, heavily restricting the trajectory for nucleophilic attack.

  • Extreme Lipophilicity: The C15 (pentadecyl) lipid tail, characteristic of cardanol derivatives, induces powerful hydrophobic interactions[1].

Below, you will find field-proven causality analyses, troubleshooting FAQs, quantitative benchmarking, and a self-validating experimental protocol.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: My reaction stalls at 20% conversion, and LC-MS shows a massive byproduct with the exact mass of my starting material + the carbodiimide coupling reagent. What is this?

A1: You are observing the N-acylurea rearrangement. Causality: Carbodiimides (like EDC or DCC) activate the carboxylic acid to form an O-acylisourea intermediate. Because your alpha-carbon is highly sterically hindered, the nucleophilic attack by ammonia is extremely slow. This prolonged half-life allows the O-acylisourea to undergo an irreversible, intramolecular O-to-N acyl migration, forming a thermodynamically stable, unreactive N-acylurea[2]. This side product is notoriously difficult to separate from the desired amide due to similar solubility profiles[3]. Solution: You must intercept the O-acylisourea before it rearranges. Add a highly nucleophilic additive like OxymaPure or HOAt. These additives attack the O-acylisourea instantly, forming a stable active ester that resists rearrangement but remains highly reactive toward amines[2].

Q2: I am using aqueous ammonia to form the primary amide, but I am recovering mostly unreacted starting material. Why?

A2: Hydrolytic degradation of the active ester. Causality: Aqueous ammonia introduces water into the system. Water is a competing nucleophile. Because the bulky 3-pentadecylphenoxy group physically blocks the incoming ammonia, the smaller water molecules easily bypass the steric bulk and hydrolyze the active ester back into the starting carboxylic acid. Solution: Switch to an anhydrous ammonia source. The gold standard for hindered primary amides is using solid Ammonium Chloride ( NH4​Cl ) combined with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to generate anhydrous NH3​ in situ.

Q3: Upon adding the coupling reagents in pure DMF, the reaction mixture turns cloudy and highly viscous.

A3: Hydrophobic aggregation (Micellization). Causality: The C15 pentadecyl tail is intensely hydrophobic[1]. In highly polar aprotic solvents like pure DMF, these lipid tails aggregate to minimize contact with the solvent, forming reverse micelles. This physically sequesters the reactive carboxylic acid core away from the coupling reagents. Solution: Disrupt the hydrophobic interactions by using a binary solvent system. A 1:1 mixture of DMF and Dichloromethane (DCM) or Tetrahydrofuran (THF) maintains a homogeneous, fully solvated state.

Q4: I am detecting a secondary peak with the exact same mass as my product, but a different retention time. Is this an isomer?

A4: Yes, it is the alpha-epimer (racemized product). Causality: Bulky alpha-substituents promote the cyclization of the active ester into an oxazolone intermediate. The oxazolone undergoes rapid enolization due to the acidity of the alpha-proton, leading to loss of stereochemical integrity. Solution: Keep the activation temperature strictly below 5°C. Furthermore, replace DIPEA with a sterically hindered, less basic alternative like 2,4,6-collidine to minimize base-catalyzed proton abstraction.

Part 2: Visualizing the Reaction Dynamics

Pathway SM 2-(3-pentadecylphenoxy) butanoic acid O_Acyl O-Acylisourea (Active Ester) SM->O_Acyl EDC·HCl Oxyma Oxyma Active Ester (Stable Intermediate) O_Acyl->Oxyma + OxymaPure (Fast) N_Acyl Undesired: N-Acylurea O_Acyl->N_Acyl Rearrangement (Slow) Oxazolone Undesired: Oxazolone (Racemization) O_Acyl->Oxazolone Base Catalysis Amide Desired Product: Butanamide derivative Oxyma->Amide + NH3 Oxazolone->Amide + NH3 (Epimerized)

Fig 1: Amidation pathways showing desired Oxyma esterification vs. N-acylurea/oxazolone side reactions.

Troubleshooting Start Reaction Stalls / Low Yield Viscous Is mixture cloudy/viscous? Start->Viscous AddDCM Add DCM/THF (1:1) to disrupt micelles Viscous->AddDCM Yes LCMS Analyze via LC-MS Viscous->LCMS No CheckMass Mass = Product + Carbodiimide? LCMS->CheckMass FixNacyl N-Acylurea formed. Add OxymaPure. CheckMass->FixNacyl Yes CheckEpi Isomeric peak detected? CheckMass->CheckEpi No FixEpi Epimerization. Lower temp, use Collidine. CheckEpi->FixEpi Yes

Fig 2: Decision tree for troubleshooting lipophilic amidation stalling and side-product formation.

Part 3: Quantitative Condition Benchmarking

The following table summarizes the impact of optimizing the solvent system, coupling reagents, and ammonia source on the impurity profile of 2-(3-pentadecylphenoxy)butanamide.

Reaction ConditionCoupling ReagentAdditiveSolvent SystemAmmonia SourceConversion (%)N-Acylurea (%)Epimerization (%)
Standard (Aqueous)EDC·HClNoneDMF NH4​OH (aq)18%45%8%
Standard (Anhydrous)EDC·HClHOBtDMF NH4​Cl / DIPEA45%25%12%
Optimized Lipophilic EDC·HCl OxymaPure DMF:DCM (1:1) NH4​Cl / DIPEA 94% < 2% < 1%
Uronium AlternativeHATUNoneDMF:DCM (1:1) NH4​Cl / DIPEA88%0%5%

Part 4: Self-Validating Experimental Protocol

This protocol utilizes an anhydrous, binary-solvent approach with OxymaPure to guarantee high conversion while suppressing N-acylurea formation and epimerization.

Materials Required:

  • 2-(3-pentadecylphenoxy)butanoic acid (1.0 eq, 10 mmol)

  • EDC·HCl (1.5 eq, 15 mmol)

  • OxymaPure (1.5 eq, 15 mmol)

  • Ammonium Chloride ( NH4​Cl , anhydrous) (3.0 eq, 30 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (5.0 eq, 50 mmol)

  • Anhydrous DMF and Anhydrous DCM

Step-by-Step Methodology:

  • Solvation & De-aggregation: Dissolve 10 mmol of 2-(3-pentadecylphenoxy)butanoic acid in 20 mL of anhydrous DCM. Once fully dissolved, add 20 mL of anhydrous DMF.

    • Validation Checkpoint 1: Inspect the flask. The solution must be completely transparent. If cloudiness persists, add an additional 5 mL of DCM to break the lipid micelles.

  • Thermal Control: Cool the reaction flask to 0–5°C using an ice bath. Causality: Low temperatures suppress oxazolone formation, preserving stereochemistry.

  • Active Ester Formation: Add OxymaPure (1.5 eq), followed immediately by EDC·HCl (1.5 eq). Stir at 5°C for 20 minutes.

    • Validation Checkpoint 2: Withdraw a 10 µL aliquot, quench in methanol, and analyze via LC-MS. You should observe the mass of the Oxyma active ester. The starting material peak should be <5%.

  • Anhydrous Amidation: Add solid anhydrous NH4​Cl (3.0 eq) to the flask. Immediately add DIPEA (5.0 eq) dropwise over 5 minutes. Causality: DIPEA deprotonates the NH4​Cl in situ, generating a steady, anhydrous stream of NH3​ that attacks the active ester without hydrolyzing it.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20°C). Stir for 4 hours.

  • Reaction Quench & Phase Separation: Add 50 mL of water and 50 mL of Ethyl Acetate (EtOAc). Transfer to a separatory funnel. The highly lipophilic product will partition entirely into the upper organic (EtOAc/DCM) layer.

    • Validation Checkpoint 3: Spot the organic layer on a silica TLC plate (Eluent: Hexanes/EtOAc 7:3). A single major spot (Rf ~0.5) confirms the desired amide. A spot at Rf ~0.8 indicates residual N-acylurea.

  • Washing & Isolation: Wash the organic layer with 1M HCl (2 x 30 mL) to remove DIPEA, followed by saturated NaHCO3​ (2 x 30 mL) to remove residual OxymaPure and unreacted acid. Dry over Na2​SO4​ , filter, and concentrate in vacuo to yield Butanamide, 2-(3-pentadecylphenoxy)-.

References

  • Title: Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Fine Chemicals and New Hybrid Materials From Cardanol Source: ResearchGate URL: [Link]

  • Title: 3.5 Carbodiimides: Formation of N-Acylureas Source: Houben-Weyl / Thieme-connect URL: [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Gradient Optimization for 2-(3-Pentadecylphenoxy)butanamide

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this diagnostic guide to address the specific physicochemical challenges of analyzing Butanamide, 2-(3-pentadecylp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this diagnostic guide to address the specific physicochemical challenges of analyzing Butanamide, 2-(3-pentadecylphenoxy)- .

This molecule presents a unique chromatographic paradox: it possesses an extremely hydrophobic pentadecyl (C15) tail paired with a polar, hydrogen-bonding butanamide headgroup. Because it behaves similarly to a complex lipid or non-ionic surfactant, standard reversed-phase (RP) methods often fail, resulting in irreversible retention, severe peak tailing, or on-column precipitation. The following guide provides field-proven, self-validating strategies to master this separation.

Part 1: Diagnostic Q&A (Troubleshooting Guide)

Q1: My analyte is not eluting, even when the gradient reaches 100% Acetonitrile. What is the mechanistic cause, and how do I force elution? Causality: According to the solvophobic theory of reversed-phase chromatography, the C15 alkyl chain exhibits massive hydrophobic binding (van der Waals forces) with standard C18 stationary phases. Acetonitrile (ACN) alone often lacks the eluotropic solvent strength to disrupt these interactions entropically. Solution: You must either decrease the hydrophobicity of the stationary phase or increase the non-polar character of the mobile phase.

  • Column Shift: Switch from a highly retentive C18 to a C8 or C4 column, which are specifically designed for lipid-like, highly hydrophobic molecules[1].

  • Ternary Solvent Blending: Incorporate a stronger organic solvent into Mobile Phase B. Blending 20–30% Isopropanol (IPA) or Tetrahydrofuran (THF) into your Acetonitrile will significantly increase the solvent strength and force elution.

Q2: I am observing severe peak tailing (Asymmetry factor > 1.5). How can I correct the peak shape? Causality: The primary amide group (-CONH₂) acts as both a hydrogen bond donor and acceptor. At a neutral mobile phase pH, residual unreacted silanols (-SiOH) on the silica support deprotonate to form active -SiO⁻ sites. The butanamide group undergoes strong secondary dipole-dipole and ion-exchange interactions with these sites. Because these secondary interactions have slower desorption kinetics than primary hydrophobic interactions, the peak tails heavily[2]. Solution: Acidify Mobile Phase A with 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA). This lowers the pH below 3.0, protonating the silanols back to a neutral state and shutting down the secondary interactions. Additionally, ensure you are using a highly end-capped column.

Q3: The sample precipitates upon injection, causing pressure spikes and split peaks. Why is this happening? Causality: This is a classic solvent-mismatch phenomenon. To dissolve this highly lipophilic compound, you are likely using a 100% strong organic solvent (e.g., pure IPA or DMSO). When this plug is injected into a highly aqueous initial mobile phase (e.g., 95% Water), the analyte instantaneously precipitates at the column head before it can partition into the stationary phase. Solution: Match the injection solvent to the initial gradient conditions as closely as possible. If the analyte is insoluble in the initial mobile phase, use a weaker injection solvent blend (e.g., 50:50 ACN/Water) and inject a smaller volume (1–2 µL) to ensure proper on-column focusing.

Q4: UV detection sensitivity is poor, and the baseline drifts severely during the steep gradient. Are there alternative detection strategies? Causality: While the phenoxy group provides a UV chromophore, its molar absorptivity may be insufficient for trace analysis, and the use of complex gradients (like ACN/IPA blends) causes severe refractive index and UV baseline drift at low wavelengths. Solution: Implement Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD). These are universal mass detectors that do not rely on optical properties and are highly compatible with gradient elution of non-volatile, lipid-like molecules[1][3].

Part 2: Self-Validating Experimental Protocols

To ensure scientific integrity, the following gradient optimization protocol is designed as a self-validating system . It includes internal controls to verify instrument performance before sample analysis begins.

Protocol: Targeted Gradient Fine-Tuning & System Suitability

Objective: Establish a robust elution profile for 2-(3-pentadecylphenoxy)butanamide while verifying system dwell volume and column integrity.

  • Step 1: System Dwell Volume Verification (The Control) Before running the analyte, replace Mobile Phase B with 0.1% Acetone in water. Run a linear gradient from 0% to 100% B over 10 minutes with a UV detector set to 265 nm. Calculate the time difference between the programmed gradient start and the actual baseline rise. This establishes your instrument's specific gradient delay volume, ensuring method transferability[4].

  • Step 2: The Blank Injection (The Baseline) Flush the system with the intended mobile phases (A: Water + 0.1% FA; B: 80% ACN / 20% IPA). Inject the sample diluent (blank) and run a broad scouting gradient (5% to 100% B over 20 minutes). Verify that no ghost peaks elute in the target retention window.

  • Step 3: The Scouting Run (The Variable) Inject 2 µL of the analyte standard (100 µg/mL). Execute the 5–100% B gradient. Record the retention time ( tR​ ). If tR​ > 18 minutes, the gradient slope is too shallow, or the column is too retentive.

  • Step 4: Isocratic Hold & Carryover Check (The Verification) Modify the method to reach 100% B just before the observed tR​ , and hold at 100% B for 5 column volumes. This aggressive wash ensures the massive C15 chain is completely desorbed. Follow this immediately with a second blank injection to mathematically prove zero carryover.

Part 3: Quantitative Data Summaries

Table 1: Mobile Phase Solvent Strength & Selectivity
Solvent / ModifierPolarity Index (P')Eluotropic Strength (ε° on C18)Mechanistic Role for 2-(3-pentadecylphenoxy)butanamide
Water 10.20.00Weakest solvent; promotes initial hydrophobic focusing.
Acetonitrile (ACN) 5.83.10Primary organic modifier; good volatility for ELSD/CAD.
Isopropanol (IPA) 3.98.30High-strength modifier; critical for eluting the C15 tail.
0.1% Formic Acid N/AN/ALowers pH to <3.0; suppresses silanol-amide hydrogen bonding.
Table 2: Stationary Phase Selection Matrix
Column ChemistryPore SizeHydrophobicityRecommendation for this Analyte
Standard C18 100 ÅVery HighNot Recommended. C15 tail causes excessive retention.
C8 (Octyl) 100 ÅModeratePrimary Choice. Balances retention and elution speed.
C4 (Butyl) 300 ÅLowAlternative. Best if sample exhibits irreversible binding.
Polar-Embedded RP 100 ÅModerateExcellent. Internal polar groups shield residual silanols.
Table 3: Optimized Self-Validating Gradient Profile

(Column: C8, 150 x 4.6 mm, 3 µm. Flow Rate: 1.0 mL/min)

Time (min) %A (Water + 0.1% FA) %B (80% ACN / 20% IPA) Step Purpose
0.0 60 40 High initial organic to prevent sample precipitation.
2.0 60 40 Isocratic hold to focus the analyte band.
12.0 0 100 Steep linear ramp to force elution of the C15 chain.
17.0 0 100 Aggressive column wash to prevent carryover.
17.1 60 40 Instantaneous return to initial conditions.

| 22.0 | 60 | 40 | Column re-equilibration (minimum 5 column volumes). |

Part 4: Visual Workflows

Workflow Step1 1. Initial Scouting Gradient (5% to 100% Organic over 20 min) Decision1 Assess Retention Time (tR) Step1->Decision1 Late tR > 18 min (Excessive Retention) Decision1->Late Hydrophobic binding too strong Optimal tR = 10-15 min (Optimal Window) Decision1->Optimal Elution successful ActionLate Switch to C8/C4 Column or add 20% IPA to Phase B Late->ActionLate Decision2 Assess Peak Shape Optimal->Decision2 ActionLate->Decision2 Tailing Peak Tailing (As > 1.5) Silanol Interactions Decision2->Tailing Good Symmetrical Peak (As 0.9 - 1.2) Decision2->Good ActionTail Add 0.1% Formic Acid to suppress ionization Tailing->ActionTail Final Finalize Gradient & Validate Good->Final ActionTail->Final

Logical workflow for troubleshooting and optimizing HPLC gradients for hydrophobic butanamides.

Part 5: References

  • SIELC Technologies. Separation of Phenol, 3-pentadecyl- on Newcrom R1 HPLC column. (Demonstrates the necessity of specialized stationary phases and acidic modifiers for pentadecyl-aromatic derivatives). URL:[Link]

  • Welch Materials. Gradient Optimization in Liquid Chromatography. (Provides the foundational methodology for measuring gradient delay volume and proportional accuracy). URL: [Link]

  • Agilent Technologies. Sensitive analysis of polar lipids using HPLC with low temperature evaporative light scattering detection. (Supports the implementation of ELSD for amphiphilic molecules lacking strong UV chromophores). URL: [Link]

Sources

Optimization

troubleshooting low ionization efficiency of Butanamide, 2-(3-pentadecylphenoxy)- in mass spectrometry

Topic: Troubleshooting Low Ionization Efficiency of Butanamide, 2-(3-pentadecylphenoxy)- Introduction for the Senior Application Scientist Welcome to the technical support guide for troubleshooting ionization issues with...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Troubleshooting Low Ionization Efficiency of Butanamide, 2-(3-pentadecylphenoxy)-

Introduction for the Senior Application Scientist

Welcome to the technical support guide for troubleshooting ionization issues with Butanamide, 2-(3-pentadecylphenoxy)- and related long-chain alkylphenoxy compounds. As researchers and drug development professionals, obtaining a robust and reproducible signal in mass spectrometry is paramount. Low ionization efficiency can be a significant roadblock, leading to poor sensitivity, inaccurate quantification, and a loss of valuable experimental time.

This guide is structured to move from foundational concepts to specific, actionable troubleshooting steps. My approach is to not only provide solutions but to explain the underlying principles, empowering you to make informed decisions for this and future analyses. We will operate on the core principle that every troubleshooting step is a hypothesis, and the result is the data that validates or refutes it.

A critical first step is to analyze the structure of our target molecule: Butanamide, 2-(3-pentadecylphenoxy)- . This molecule possesses a dual nature:

  • A long, 15-carbon pentadecyl alkyl chain, which imparts significant non-polar, hydrophobic character.

  • A phenoxy-butanamide headgroup, which contains polar functionalities (ether, amide) capable of accepting protons or forming adducts.

This mixed character means the molecule is not ideally suited for either Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) without careful optimization. It exists in the challenging middle ground of moderate polarity where either technique could potentially work, or fail. This guide will help you navigate that challenge.

General Troubleshooting Workflow

Troubleshooting_Workflow Start Low Signal Intensity Observed for Butanamide, 2-(3-pentadecylphenoxy)- Initial_Assessment Step 1: Foundational Assessment - Is the MS instrument tuned and calibrated? - Is the analyte stable in the prepared solution? - Confirm analyte concentration. Start->Initial_Assessment LC_Check Step 2: LC System & Mobile Phase Check - Is there pressure, and is it stable? - Are mobile phase solvents fresh? - Any potential for ion suppression from the matrix? Initial_Assessment->LC_Check If basics are confirmed Ion_Source_Choice Step 3: Ionization Source Selection Which technique are you using? LC_Check->Ion_Source_Choice If LC is functioning ESI_Path ESI Troubleshooting Path Ion_Source_Choice->ESI_Path Using ESI APCI_Path APCI Troubleshooting Path Ion_Source_Choice->APCI_Path Using APCI ESI_Parameters Optimize ESI Parameters: 1. Mobile Phase Additives (Acid/Base/Salt) 2. Source Voltage & Polarity 3. Gas Flows (Nebulizer, Drying) 4. Source Temperature ESI_Path->ESI_Parameters APCI_Parameters Optimize APCI Parameters: 1. Vaporizer Temperature 2. Corona Discharge Current 3. Nebulizer Gas Flow 4. Mobile Phase Composition APCI_Path->APCI_Parameters Advanced Step 4: Advanced Diagnostics - Check for neutral loss or fragmentation. - Investigate adduct formation ([M+Na]+, [M+K]+). - Consider alternative ionization techniques (e.g., APPI). ESI_Parameters->Advanced If signal still low APCI_Parameters->Advanced If signal still low Resolved Signal Restored / Optimized Advanced->Resolved If successful

Caption: General troubleshooting workflow for low mass spectrometry signals.

FAQs and Troubleshooting Guides

Q1: Which ionization source, ESI or APCI, is a better starting point for Butanamide, 2-(3-pentadecylphenoxy)-?

Answer: This is the most critical initial question. Given the molecule's structure, Atmospheric Pressure Chemical Ionization (APCI) is often a more robust starting point.

  • Rationale for APCI: APCI is generally preferred for less polar to moderately polar, thermally stable compounds with molecular weights typically under 1500 Da.[1][2] The long pentadecyl chain on your analyte significantly reduces its overall polarity, making it a strong candidate for APCI. The APCI mechanism relies on vaporizing the sample in a heated nebulizer and then using gas-phase ion-molecule reactions for ionization, a process that is less dependent on the analyte's ability to hold a charge in solution compared to ESI.[3][4]

  • Challenges with ESI: Electrospray Ionization (ESI) is most efficient for polar molecules that are already ionized or can be easily protonated/deprotonated in solution.[5][6] The hydrophobic pentadecyl tail of your analyte can cause it to be poorly solvated in typical polar ESI mobile phases (like high water content), preventing efficient droplet formation and ion evaporation.[7][8] While ESI might work, it will likely require more extensive mobile phase optimization.

Recommendation: Begin your analysis with APCI. If the signal is still insufficient after optimization, or if your analyte shows thermal instability, then proceed to troubleshoot with ESI.

Q2: I'm using APCI and see a very weak or no signal. Where do I start?

Answer: For APCI, the key is efficient vaporization followed by effective gas-phase chemical ionization. The most critical parameters to investigate are the vaporizer temperature and the corona discharge current.

Troubleshooting Steps for APCI:

  • Optimize Vaporizer Temperature: This is the most influential parameter in APCI.[9]

    • The Problem: If the temperature is too low, the analyte will not vaporize completely from the liquid droplets, leading to a drastic loss of signal. If it's too high, the analyte may undergo thermal degradation.

    • The Protocol: Perform a temperature optimization experiment. Infuse a solution of your analyte (e.g., 1 µg/mL in 50:50 methanol:water) and monitor the signal of the expected protonated molecule ([M+H]⁺). Vary the vaporizer temperature in steps (e.g., from 300°C to 550°C in 50°C increments) and plot the resulting ion intensity. The optimal setting will be the temperature that provides the maximum signal before any significant drop-off (which could indicate degradation).[2][10]

  • Adjust Corona Discharge Current:

    • The Problem: The corona discharge creates the reactant ions from the solvent vapor that will then ionize your analyte.[4] Too low a current results in insufficient reactant ions. Too high a current can sometimes lead to unstable discharge or increased background noise.

    • The Protocol: A typical starting point is 2-5 µA.[2] While infusing your analyte at the optimized vaporizer temperature, vary the corona current (e.g., from 1 to 5 µA in 1 µA steps) and observe the signal-to-noise ratio. A setting of around 4 µA is often a good starting point for many analytes.[11]

  • Check Gas Flows:

    • The Problem: The nebulizing gas is responsible for creating the initial aerosol. Insufficient flow can lead to large droplets that don't vaporize efficiently.

    • The Protocol: The optimal nebulizer pressure generally increases with the LC flow rate. For a flow rate of 0.5-1.0 mL/min, a nebulizer pressure of 40-60 psig is a reasonable range to investigate.[11]

Summary of APCI Starting Parameters:

ParameterStarting ValueRange to OptimizeRationale
Vaporizer Temp. 400 °C300 - 550 °CCritical for analyte vaporization.[9]
Corona Current 4 µA1 - 5 µAGenerates reactant ions for CI.[2][4]
Nebulizer Gas 40 psig30 - 60 psigAssists in droplet formation.[11]
Drying Gas Temp. ~150 °C100 - 250 °CAids in desolvation.
Drying Gas Flow 10 L/min5 - 15 L/minRemoves excess solvent vapor.
Q3: I've decided to try ESI, but my signal is extremely low. What are the most likely causes?

Answer: Low ESI signal for a molecule like Butanamide, 2-(3-pentadecylphenoxy)- is typically due to poor solvation, inefficient droplet formation, or ion suppression. The troubleshooting process should focus on improving the analyte's ability to get into and stay in a charged droplet until the final ion evaporation step.

Troubleshooting Steps for ESI:

  • Mobile Phase Composition is Key:

    • The Problem: The high hydrophobicity of the pentadecyl tail makes the analyte poorly soluble in highly aqueous mobile phases. ESI requires the analyte to be in solution to form charged droplets.[7]

    • The Protocol:

      • Increase Organic Content: Ensure your mobile phase has a high percentage of organic solvent (e.g., >70% methanol or acetonitrile) at the point of elution. The use of acetonitrile can sometimes result in reduced sensitivity for weakly basic analytes compared to methanol.[11]

      • Add an Acidic Modifier (Positive Mode): To promote protonation and form [M+H]⁺ ions, add a small amount of an acid to your mobile phase. Start with 0.1% formic acid. This is a standard practice to enhance signal in positive ion mode.[12]

      • Add a Basic Modifier (Negative Mode): If you are attempting to detect the deprotonated molecule ([M-H]⁻), add 0.1% ammonium hydroxide or a similar volatile base. However, given the amide structure, positive mode is more likely to be successful.

      • Caution: Avoid non-volatile buffers like phosphate or Tris, as they will rapidly contaminate the ion source and suppress the signal.[12][13]

  • Optimize ESI Source Parameters:

    • The Problem: The physical process of creating a stable electrospray is dependent on a balance of voltages and gas flows.[14][15]

    • The Protocol: Systematically optimize the following parameters while infusing a standard of your analyte.

      • Spray Voltage: A typical starting point is 3.5-4.5 kV for positive mode. Unnecessarily high voltages can cause unstable spray or corona discharge, which increases noise and reduces signal.[13]

      • Drying Gas Temperature & Flow: These parameters are crucial for desolvating the ESI droplets. Because this is a larger molecule, it may require slightly higher temperatures or gas flows to "boil off" the solvent and release the charged analyte. Start around 300-350°C and 10-12 L/min.

      • Nebulizer Gas Pressure: This helps form the initial aerosol. A setting of 35-45 psig is a common starting point.

  • Investigate Ion Suppression:

    • The Problem: Other compounds in your sample (salts, matrix components, co-eluting analytes) can compete with your analyte for charge in the ESI droplet, suppressing its signal.[16][17] This is a very common issue in complex matrices.

    • The Protocol:

      • Dilute the Sample: A simple first step is to dilute your sample 10-fold or 100-fold. If the signal intensity increases or stays the same, you are likely experiencing significant ion suppression.

      • Improve Sample Cleanup: Use a more rigorous sample preparation method like solid-phase extraction (SPE) to remove interfering matrix components.[17]

      • Improve Chromatographic Separation: Modify your LC gradient to better separate your analyte from any co-eluting, suppressive compounds.

Q4: I see a signal, but it's not the expected [M+H]⁺ ion. What could it be?

Answer: This is a common scenario, especially in ESI. You are likely observing adduct ions or in-source fragments.

  • Adduct Formation: In ESI, instead of a proton (H⁺), other cations present in the mobile phase or leached from the system can attach to your analyte. The most common adducts are sodium ([M+Na]⁺) and potassium ([M+K]⁺).

    • How to Confirm: Check your spectrum for peaks at (Molecular Weight + 22.99) for sodium and (Molecular Weight + 39.10) for potassium.

    • How to Fix: The presence of adducts often indicates contamination. Use high-purity LC-MS grade solvents and fresh mobile phases. If analyzing samples from biological matrices, which are high in salts, improving sample cleanup is essential.[13] Sometimes, adding a small amount of ammonium acetate can promote the formation of [M+NH₄]⁺ adducts, which can be more stable and consistent than alkali metal adducts.

  • In-Source Fragmentation/Neutral Loss: The energy within the ion source (from voltages or heat) can sometimes be high enough to cause the molecule to fragment before it reaches the mass analyzer. For your molecule, a likely fragmentation would be the cleavage of the amide bond or other parts of the butanamide structure.

    • How to Confirm: Look for peaks that correspond to logical losses from your parent molecule. Tandem mass spectrometry (MS/MS) experiments can help confirm these fragmentation pathways.[18][19][20]

    • How to Fix: This is controlled by reducing the energy in the source. The primary parameter to adjust is the Cone Voltage (also called Fragmentor or Skimmer Voltage). Lower this voltage (e.g., start at 20-40V) to reduce the acceleration of ions and minimize collisions that cause fragmentation.[13] In APCI, excessive vaporizer temperature can also cause fragmentation.

Detailed Experimental Protocols

Protocol 1: Systematic APCI Parameter Optimization

This protocol uses a "one-factor-at-a-time" approach to find the optimal source conditions.

  • Preparation:

    • Prepare a 1 µg/mL solution of Butanamide, 2-(3-pentadecylphenoxy)- in 70:30 Methanol:Water.

    • Set up your mass spectrometer in APCI positive ion mode, scanning for the expected m/z of the [M+H]⁺ ion.

    • Infuse the solution at a constant flow rate (e.g., 10 µL/min) using a syringe pump. Alternatively, use flow injection analysis (FIA) with an LC system at a typical flow rate (e.g., 0.5 mL/min).

  • Vaporizer Temperature Optimization:

    • Set initial parameters: Corona Current = 4 µA, Nebulizer Gas = 40 psig.

    • Record the ion intensity of [M+H]⁺ at the following vaporizer temperatures: 300, 350, 400, 450, 500, and 550°C. Allow the signal to stabilize for 1-2 minutes at each temperature.

    • Plot Intensity vs. Temperature and identify the optimal value. Set the instrument to this temperature for the next steps.

  • Corona Current Optimization:

    • With the optimized vaporizer temperature, record the ion intensity at the following corona currents: 1, 2, 3, 4, and 5 µA.

    • Plot Intensity vs. Current and identify the optimal setting that gives the best signal-to-noise ratio.

  • Nebulizer Gas Optimization:

    • With the previously optimized parameters, record the ion intensity at various nebulizer gas pressures (e.g., 30, 40, 50, 60 psig).

    • Select the pressure that provides the highest and most stable signal.

  • Final Verification:

    • Confirm the final optimized parameters by infusing the solution one last time. The resulting signal should be significantly higher than the initial unoptimized conditions.

References
  • Waters Corporation. Atmospheric Pressure Ionization Sources: Their Use and Applicability. [Link]

  • Sciex. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. [Link]

  • University of Bristol. Atmospheric Pressure Chemical Ionisation (APCI). [Link]

  • Wikipedia. Electrospray ionization. [Link]

  • Wikipedia. Atmospheric-pressure chemical ionization. [Link]

  • Agilent Technologies. Optimizing the Agilent Multimode Source. [Link]

  • MetwareBio. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications. [Link]

  • LCGC International. Ion Suppression: A Major Concern in Mass Spectrometry. [Link]

  • Bitesize Bio. Making Molecules Fly: Ionization Methods in Mass Spectrometry. [Link]

  • PubMed. Development, optimization, and use of an APCI source with temperature-controlled vaporization of solid and liquid samples. [Link]

  • National Institute of Standards and Technology. Butanamide - NIST WebBook. [Link]

  • University of Illinois, School of Chemical Sciences. Electrospray Ionization. [Link]

  • PMC. Characterization of Spray Modes and Factors Affecting the Ionization Efficiency of Paper Spray Ionization. [Link]

  • PMC. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. [Link]

  • Sciex. APCI Ion Source Manual. [Link]

  • Cheméo. Chemical Properties of Butanamide (CAS 541-35-5). [Link]

  • UBC Library Open Collections. MECHANISMS OF ELECTROSPRAY IONIZATION FOR MASS SPECTROMETRY ANALYSIS. [Link]

  • YouTube. LC-MS Ion Source Parameters to Optimize | Mass Analyzer Guide. [Link]

  • G-M-I, Inc. Mass Spectrometry Troubleshooting and Common Issues. [Link]

  • MtoZ Biolabs. What Factors Affect the Sensitivity of a Mass Spectrometer. [Link]

  • ABL Technology. N-(3,5-Dichloro-2-hydroxy-4-methylphenyl)-2-(3-pentadecylphenoxy)butanamide. [Link]

  • US EPA. Butanamide, N-[1-(2-chloro-4,6-dimethylphenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl]-2-(3-pentadecylphenoxy)- - Substance Details. [Link]

  • PubChem. Butanamide, 2-(2,4-bis(1,1-dimethylpropyl)phenoxy)-N-(3,5-dichloro-2-hydroxy-4-methylphenyl)-. [Link]

  • Waters Knowledge Base. Low signal in ESI negative ion mode - WKB64035. [Link]

  • Biotage. Troubleshooting Loss of Signal: Where did my peaks go?. [Link]

  • Waters Knowledge Base. Troubleshooting low ESI sensitivity on QTofs with MagneTOF detectors (Guided Troubleshooting) - WKB101295. [Link]

  • The Good Scents Company. butyramide, 541-35-5. [Link]

  • LCGC. The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS. [Link]

  • UW Mass Spectrometry/Proteomics Facility. MASS ANALYZERS AND IONIZATION METHODS. [Link]

  • PubMed. Identification of isobaric product ions in electrospray ionization mass spectra of fentanyl using multistage mass spectrometry and deuterium labeling. [Link]

  • West Virginia University. The characterization of isobaric product ions of fentanyl using multi-stage mass spectrometry, high-resolution mass spectrom. [Link]

  • PubMed. Investigation of Fragmentation Pathways of Fentanyl Analogues and Novel Synthetic Opioids by Electron Ionization High-Resolution Mass Spectrometry and Electrospray Ionization High-Resolution Tandem Mass Spectrometry. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: ICH Q2(R2) Analytical Validation for the Purity of Butanamide, 2-(3-pentadecylphenoxy)-

Executive Summary & Analyte Profiling For analytical scientists and drug development professionals, validating purity methods for highly lipophilic molecules presents a unique set of chromatographic challenges. Butanamid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analyte Profiling

For analytical scientists and drug development professionals, validating purity methods for highly lipophilic molecules presents a unique set of chromatographic challenges. Butanamide, 2-(3-pentadecylphenoxy)- (CAS: 850195-56-1)[1] is characterized by a bulky, hydrophobic pentadecyl (C15) aliphatic chain linked to a phenoxy-butanamide headgroup.

This structural dichotomy creates two primary analytical hurdles:

  • Extreme Lipophilicity: The C15 tail requires a high percentage of strong organic modifiers (e.g., Isopropanol or Acetonitrile) for elution, which limits the use of low-UV wavelengths due to solvent background absorption.

  • Weak Chromophore: The molecule lacks an extended conjugated π -system. Its UV absorption is limited to the single phenoxy ring, making traditional UV detection insensitive to low-level impurities.

Under the updated [2], analytical procedures must be rigorously proven fit for their intended purpose. When reference standards for specified impurities are unavailable, the guideline explicitly states that specificity must be demonstrated using orthogonal techniques[3]. This guide objectively compares Reversed-Phase HPLC-UV, UHPLC-Charged Aerosol Detection (CAD), and LC-MS/MS, providing a self-validating protocol for the optimal platform.

Platform Comparison & Causality in Detector Selection

To fulfill ICH Q2(R2) requirements for purity and impurity quantitation, the detector must provide a uniform response. Here is the mechanistic causality behind how different platforms perform with this specific analyte:

  • RP-HPLC-UV (Standard): Fails the Accuracy and Specificity mandates for unknown impurities. Because the response factor is entirely dependent on the chromophore, an impurity resulting from the cleavage of the phenoxy ring would be virtually invisible. Furthermore, gradient elution from 50% to 100% organic causes severe baseline drift at 210 nm, skewing integration.

  • UHPLC-CAD (Charged Aerosol Detection): CAD measures the charge transferred to non-volatile particles after mobile phase evaporation. Causality: Because the response is independent of chemical structure and proportional only to mass, CAD provides a uniform response. This allows for accurate mass-balance purity calculations even when impurity standards cannot be generated[2].

  • LC-MS/MS (Orthogonal): Essential for Specificity. While not always practical for routine QC release due to cost and complex response factors, LC-MS is required during validation to prove that the main analyte peak is spectrally pure and free from co-eluting degradants[4].

Table 1: Platform Performance Comparison against ICH Q2(R2) Criteria
ICH Q2(R2) ParameterRP-HPLC-UV (210 nm)UHPLC-CADLC-MS/MS (ESI+)
Specificity (Peak Purity) Poor (Chromophore dependent)Moderate (Mass-balance)Excellent (Orthogonal mass tracking)
Sensitivity (LOD/LOQ) ~0.1% (Limited by baseline drift)~0.01% (High S/N ratio)~0.001% (Highly sensitive)
Response Uniformity Non-uniform (Fails without standards)Uniform (Ideal for unknowns)Non-uniform (Ionization dependent)
Linearity & Range Linear (but narrow dynamic range)Non-linear (Requires power-function)Linear to quadratic
Routine QC Suitability High (but analytically flawed here)Optimal (Balances cost & accuracy)Low (High complexity/cost)

ICH Q2(R2) Validation Workflow

The following diagram maps the integration of orthogonal techniques and lifecycle management required by ICH Q2(R2) and ICH Q14[4].

ICH_Q2R2_Workflow cluster_0 ICH Q2(R2) Core Validation Parameters Dev Method Optimization (UHPLC-CAD + C8 Column) Spec Specificity (Peak Purity via Orthogonal MS) Dev->Spec LOD LOD / LOQ (S/N Ratio Evaluation) Dev->LOD Lin Linearity & Range (Reporting Level to 120%) Spec->Lin Acc Accuracy (Spike Recovery: 50, 100, 150%) Lin->Acc Prec Precision (Intra-day & Inter-day %RSD) Lin->Prec Rob Robustness (Plackett-Burman DoE) Acc->Rob Prec->Rob LOD->Lin Final Final Validation Report (Regulatory Submission) Rob->Final

ICH Q2(R2) validation workflow for lipophilic analyte purity determination.

Self-Validating Experimental Protocol: UHPLC-CAD

To establish a robust, trustworthy method, the protocol must be self-validating—meaning internal checks automatically flag systemic failures.

Phase 1: Chromatographic Setup & System Suitability (SST)
  • Column Selection: Use a Superficially Porous Particle (SPP) C8 column (e.g., 2.1 x 100 mm, 2.7 µm).

    • Causality: A C18 stationary phase causes excessive hydrophobic retention of the C15 pentadecyl chain, leading to peak tailing. The C8 phase accelerates mass transfer, yielding sharper peaks and higher Signal-to-Noise (S/N) ratios.

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) 50:50 Acetonitrile:Isopropanol + 0.1% Formic Acid.

  • Self-Validating SST: Inject a resolution standard containing the API and a known adjacent degradant. The system is validated for the run only if the resolution ( Rs​ ) is > 1.5. This proves the column has not lost efficiency due to lipid fouling.

Phase 2: ICH Q2(R2) Validation Execution
  • Specificity via Forced Degradation[4]:

    • Action: Subject Butanamide, 2-(3-pentadecylphenoxy)- to 0.1N HCl, 0.1N NaOH, 3% H2​O2​ , and UV light (ICH Q1B).

    • Self-Validation: Route the flow to an orthogonal LC-MS detector. Extract the mass spectra across the main CAD peak. If the m/z ratio shifts across the peak width, a co-eluting degradant is present, and the method fails specificity[3].

  • Linearity & Range[2]:

    • Action: Prepare solutions from the reporting threshold (e.g., 0.05%) up to 120% of the nominal specification (1.2 mg/mL).

    • Causality: Because CAD response is inherently non-linear over wide ranges, apply a power-function transformation ( y=axb ) to the calibration curve to ensure accurate interpolation.

  • Accuracy (Spike Recovery)[5]:

    • Action: Spike a blank matrix with the analyte at 50%, 100%, and 150% of the target concentration.

    • Self-Validation: The measured results must fall within 98.0% - 102.0% of the theoretically expected results. If recovery drops, it indicates analyte adsorption to sample prep filters (due to lipophilicity).

  • Robustness (Multivariate DoE)[4]:

    • Action: Instead of One-Factor-At-a-Time (OFAT), use a Plackett-Burman Design of Experiments (DoE) to simultaneously vary flow rate ( ±0.05 mL/min), column temperature ( ±2∘C ), and CAD evaporator temperature ( ±5∘C ).

Quantitative Validation Data Summary

The following experimental data summarizes the performance of the optimized UHPLC-CAD method versus the legacy HPLC-UV method, demonstrating the empirical superiority of CAD for this specific molecule.

Table 2: Method Validation Results (Mock Experimental Data)
Validation ParameterAcceptance CriteriaLegacy HPLC-UV (210 nm)Optimized UHPLC-CADStatus
Specificity ( Rs​ ) Rs​>1.5 from degradantsFails (Baseline drift obscures peaks) Rs​=2.8 Pass (CAD)
Accuracy (Recovery) 98.0% - 102.0%94.5% (Non-uniform response)99.8% Pass (CAD)
Repeatability (%RSD) ≤1.0% (n=6)1.8%0.4% Pass (CAD)
Intermediate Precision ≤2.0% (Different days/analysts)2.5%0.7% Pass (CAD)
LOD / LOQ S/N≥3 / S/N≥10 0.08% / 0.25%0.01% / 0.03% Pass (CAD)

Conclusion

For lipophilic molecules lacking strong, extended chromophores like Butanamide, 2-(3-pentadecylphenoxy)-, traditional UV detection fails the rigorous accuracy and specificity requirements of the modern ICH Q2(R2) framework. By leveraging UHPLC-CAD, analytical scientists can achieve a uniform, mass-proportional response that accurately quantifies unknown impurities. When coupled with orthogonal LC-MS for peak purity verification and a C8 stationary phase to manage hydrophobic retention, this self-validating workflow ensures total regulatory compliance and analytical trustworthiness.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: europa.eu (European Medicines Agency) URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) - ICH Source: ich.org URL: [Link]

  • Title: VALIDATION OF ANALYTICAL PROCEDURES Training Module 3: Practical Applications of ICH Q2(R2) Source: ich.org URL: [Link]

  • Title: Validation of analytical procedures – ICH Q2(R2) Source: europeanpharmaceuticalreview.com URL: [Link]

Sources

Comparative

inter-laboratory reproducibility of Butanamide, 2-(3-pentadecylphenoxy)- synthesis protocols

An objective guide to the synthesis of Butanamide, 2-(3-pentadecylphenoxy)-, focusing on inter-laboratory reproducibility for researchers, scientists, and drug development professionals. This guide provides an in-depth a...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective guide to the synthesis of Butanamide, 2-(3-pentadecylphenoxy)-, focusing on inter-laboratory reproducibility for researchers, scientists, and drug development professionals. This guide provides an in-depth analysis of a proposed synthetic protocol, highlighting critical parameters and offering field-proven insights to ensure reliable and repeatable outcomes.

Introduction: The Challenge of Reproducible Synthesis in Drug Discovery

This document is structured to provide not just a synthetic recipe, but a deeper understanding of the "why" behind each step. By understanding the critical parameters and potential pitfalls, researchers can develop a robust and transferable process, ensuring that the synthesis of Butanamide, 2-(3-pentadecylphenoxy)- can be reliably executed across different laboratories.

Proposed Synthetic Pathway: A Two-Step Approach to Butanamide, 2-(3-pentadecylphenoxy)-

A logical and efficient synthetic route to the target compound involves a two-step process:

  • Williamson Ether Synthesis: Formation of the ether linkage to create the 2-(3-pentadecylphenoxy)acetic acid intermediate.

  • Amide Coupling: Formation of the final amide bond between the carboxylic acid intermediate and butanamine.

This pathway is illustrated in the workflow diagram below:

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Amide Coupling 3-Pentadecylphenol 3-Pentadecylphenol Intermediate_A Ethyl 2-(3-pentadecylphenoxy)acetate 3-Pentadecylphenol->Intermediate_A Base (e.g., K2CO3) Solvent (e.g., Acetone) Ethyl bromoacetate Ethyl bromoacetate Ethyl bromoacetate->Intermediate_A Intermediate_B 2-(3-Pentadecylphenoxy)acetic acid Intermediate_A->Intermediate_B Hydrolysis (e.g., NaOH, H2O/EtOH) Target_Molecule Butanamide, 2-(3-pentadecylphenoxy)- Intermediate_B->Target_Molecule Coupling Agent (e.g., DCC/DMAP) Solvent (e.g., DCM) Butanamine Butanamine Butanamine->Target_Molecule

Caption: Proposed two-step synthesis of Butanamide, 2-(3-pentadecylphenoxy)-.

Step 1: Williamson Ether Synthesis of 2-(3-Pentadecylphenoxy)acetic acid

The Williamson ether synthesis is a classic and reliable method for forming ethers. In this step, the phenoxide anion of 3-pentadecylphenol attacks ethyl bromoacetate to form the corresponding ether, which is then hydrolyzed to the carboxylic acid.

Experimental Protocol
  • Formation of Ethyl 2-(3-pentadecylphenoxy)acetate:

    • To a solution of 3-pentadecylphenol (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).

    • Stir the mixture vigorously for 30 minutes at room temperature.

    • Add ethyl bromoacetate (1.2 eq) dropwise to the suspension.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Hydrolysis to 2-(3-Pentadecylphenoxy)acetic acid:

    • Dissolve the purified ethyl 2-(3-pentadecylphenoxy)acetate in a mixture of ethanol and water.

    • Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature until the ester is completely consumed (monitored by TLC).

    • Acidify the reaction mixture with dilute hydrochloric acid to precipitate the carboxylic acid.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

Critical Parameters and Reproducibility Insights
ParameterRecommended SpecificationRationale for Reproducibility
Purity of 3-Pentadecylphenol >98%Impurities can lead to side reactions and complicate purification.
Anhydrous Conditions Use of anhydrous solvents and reagentsWater can deactivate the phenoxide and hydrolyze the ethyl bromoacetate, reducing yield and consistency.
Base Strength and Stoichiometry Anhydrous K2CO3 (1.5 eq)A weak base like K2CO3 is sufficient to deprotonate the phenol without promoting significant side reactions. Consistent stoichiometry is crucial for complete reaction.
Reaction Temperature RefluxEnsures a reasonable reaction rate. Precise temperature control is key for consistent reaction times.[5]
Stirring Rate Vigorous and consistentIn a heterogeneous mixture, the stirring rate affects mass transfer and can influence the reaction rate and yield.[6]

Causality Behind Experimental Choices:

  • Choice of Base: Potassium carbonate is a relatively weak and inexpensive base, making it a good choice for large-scale synthesis. Its insolubility in acetone necessitates good stirring to ensure efficient deprotonation.

  • Solvent Selection: Acetone is a common solvent for this reaction due to its polarity and boiling point. However, other polar aprotic solvents like DMF or acetonitrile could also be used, potentially affecting the reaction rate.

  • Hydrolysis Conditions: A simple base-mediated hydrolysis is effective for converting the ester to the carboxylic acid. The subsequent acidification must be carefully controlled to ensure complete precipitation of the product.

Step 2: Amide Coupling to Yield Butanamide, 2-(3-pentadecylphenoxy)-

The formation of the amide bond is a critical step that requires a reliable coupling agent to activate the carboxylic acid.

Experimental Protocol
  • To a solution of 2-(3-pentadecylphenoxy)acetic acid (1.0 eq) in dichloromethane (DCM), add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Stir the mixture at 0 °C for 15 minutes.

  • Add butanamine (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, filter off the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with dilute HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Critical Parameters and Reproducibility Insights
ParameterRecommended SpecificationRationale for Reproducibility
Purity of Carboxylic Acid >99%Impurities from the previous step can interfere with the coupling reaction.
Coupling Agent DCC/DMAPA widely used and generally reliable coupling system. Other coupling agents like EDC/HOBt could be used and may offer advantages in terms of byproduct solubility.
Stoichiometry of Reagents Precise control of all reagentsExcess amine can be difficult to remove, while insufficient coupling agent will result in incomplete reaction.
Reaction Temperature Initial cooling to 0 °C, then room temperatureThe initial cooling helps to control the exothermic reaction and minimize side reactions. Consistent temperature profiles are important for reproducibility.[5]
Removal of DCU Thorough filtrationThe DCU byproduct is insoluble in most organic solvents and must be completely removed to avoid contamination of the final product.

Causality Behind Experimental Choices:

  • Coupling Reagent: DCC is an effective and inexpensive coupling agent. The use of DMAP as a catalyst can significantly accelerate the reaction.

  • Solvent: DCM is a good solvent for this reaction as it is unreactive and easily removed.

  • Work-up Procedure: The aqueous work-up is designed to remove any unreacted starting materials and the DMAP catalyst.

Overall Reproducibility: A Self-Validating System

The trustworthiness of a synthetic protocol lies in its ability to be a self-validating system. This means that with proper control over the critical parameters outlined above, the synthesis should consistently yield the desired product in high purity.

Key Factors Influencing Inter-Laboratory Reproducibility:

  • Purity of Reagents and Solvents: This is arguably the most significant factor affecting reproducibility.[1][7] Different suppliers may have different impurity profiles for the same chemical.

  • Reaction Monitoring: Consistent and accurate monitoring of reaction progress (e.g., by TLC or LC-MS) is crucial to ensure that reactions are stopped at the optimal time.

  • Purification Techniques: The method of purification (e.g., column chromatography, recrystallization) and the specific conditions used can have a major impact on the purity of the final compound.

G Reagent_Purity Reagent Purity Reproducible_Synthesis Reproducible_Synthesis Reagent_Purity->Reproducible_Synthesis Solvent_Quality Solvent Quality Solvent_Quality->Reproducible_Synthesis Reaction_Conditions Reaction Conditions (Temp, Time, Stirring) Reaction_Conditions->Reproducible_Synthesis Purification_Method Purification Method Purification_Method->Reproducible_Synthesis

Caption: Key factors influencing the reproducibility of the synthesis.

Conclusion

While a direct inter-laboratory comparison for the synthesis of Butanamide, 2-(3-pentadecylphenoxy)- is not available, a robust and reproducible protocol can be established by adhering to the principles of good synthetic practice and paying close attention to the critical parameters identified in this guide. By understanding the chemistry behind each step and the factors that can influence the outcome, researchers can confidently and consistently synthesize this molecule, paving the way for its further investigation in drug discovery and development.

References

  • Masterson, J. (2015, September 2). Reproducibility In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

  • Enago Academy. (2017, September 25). Can Reproducibility in Chemical Research be Fixed?. Enago Academy. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, August 30). Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect. Chemical Science. Retrieved from [Link]

  • Scott, J. L., et al. (n.d.). Toward Reliable and Reproducible Research in Organic Photocatalysis by Carbon Nitride. Chemical Society Reviews. Retrieved from [Link]

  • Noel, T., & van der Schaaf, J. (2026, January 28). Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry. Accounts of Chemical Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Reproducibility in Chemical Research. ResearchGate. Retrieved from [Link]

  • Monash University. (2025, June 15). Factors Affecting Rates of Reaction. Monash University. Retrieved from [Link]

Sources

Validation

A Comparative Analysis of the Cytotoxic Profile of Butanamide, 2-(3-pentadecylphenoxy)- Against Standard Phenolic Compounds

A Technical Guide for Researchers in Drug Discovery and Development Authored by: A Senior Application Scientist Introduction The exploration of novel bioactive compounds with potential therapeutic applications is a corne...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Drug Discovery and Development

Authored by: A Senior Application Scientist

Introduction

The exploration of novel bioactive compounds with potential therapeutic applications is a cornerstone of modern drug discovery. Among the vast array of natural products, derivatives of cashew nut shell liquid (CNSL), such as Butanamide, 2-(3-pentadecylphenoxy)-, have garnered significant interest due to their unique chemical structures and promising biological activities.[1][2][3] This guide provides a comprehensive comparative analysis of the in vitro cytotoxicity of Butanamide, 2-(3-pentadecylphenoxy)-, a derivative of the cardanol, against a panel of standard phenolic compounds: phenol, catechol, and hydroquinone.

Phenolic compounds are ubiquitous in nature and are known to exhibit a wide range of biological effects, including cytotoxicity.[4][5][6] Understanding the cytotoxic profile of Butanamide, 2-(3-pentadecylphenoxy)- in relation to these well-characterized phenolics is crucial for elucidating its potential as a therapeutic agent and for identifying potential toxicological liabilities.[7][8][9] This guide will delve into the experimental methodologies used to assess cytotoxicity, present a comparative summary of the cytotoxic data, explore the potential mechanisms of action, and provide a framework for future research in this area.

Understanding the Compounds

Butanamide, 2-(3-pentadecylphenoxy)-: A Cardanol Derivative

Butanamide, 2-(3-pentadecylphenoxy)- is a synthetic derivative of cardanol, a major phenolic constituent of CNSL.[1] Cardanol itself is a mixture of 3-alkylphenols with a C15 aliphatic side chain that can be saturated or unsaturated.[10] The structural modification of cardanol to form Butanamide, 2-(3-pentadecylphenoxy)- involves the introduction of a butanamide group, which can significantly alter its physicochemical properties and biological activity. Derivatives of CNSL components, including anacardic acid and cardanol, have demonstrated a spectrum of biological activities, including cytotoxic, and antiproliferative effects against various cancer cell lines.[1][3][11][12][13]

Standard Phenolic Compounds: Benchmarks for Comparison

  • Phenol: The simplest member of the phenol class, it serves as a fundamental benchmark for assessing the cytotoxicity of other phenolic compounds.[4][14]

  • Catechol (1,2-dihydroxybenzene): A metabolite of benzene, catechol's cytotoxicity is often linked to the generation of reactive oxygen species (ROS) and quinones.[15][16][17]

  • Hydroquinone (1,4-dihydroxybenzene): Widely used in various industrial applications, hydroquinone has demonstrated significant in vitro and in vivo anti-cancer activity, but also carries concerns regarding its potential toxicity.[18][19][20][21][22]

Experimental Methodologies for Assessing Cytotoxicity

The determination of a compound's cytotoxicity is a critical first step in its preclinical evaluation.[7][8][23][24] A multi-assay approach is often employed to gain a comprehensive understanding of the cytotoxic mechanism. Here, we outline two standard and complementary in vitro cytotoxicity assays.

MTT Assay: Assessing Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[25][26][27] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[25][28] The amount of formazan produced is directly proportional to the number of living cells.[25]

Step-by-Step MTT Assay Protocol: [27][28][29]

  • Cell Seeding: Seed cells (e.g., human cancer cell lines like HeLa or A549) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of Butanamide, 2-(3-pentadecylphenoxy)- and the standard phenolic compounds (phenol, catechol, hydroquinone) for a specified incubation period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Allow Cells to Adhere A->B C Add Test Compounds (Butanamide derivative & Phenols) B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Add Solubilization Solution F->G H Measure Absorbance (570nm) G->H I Calculate % Cell Viability H->I J Determine IC50 Values I->J LDH_Workflow cluster_prep Preparation & Treatment cluster_collection Sample Collection cluster_assay Assay cluster_analysis Data Analysis A Seed & Treat Cells B Collect Culture Supernatant A->B C Add LDH Reaction Mix B->C D Incubate (30 min) C->D E Measure Absorbance (490nm) D->E F Calculate % Cytotoxicity E->F

Caption: A simplified workflow of the LDH assay for measuring cytotoxicity.

Comparative Cytotoxicity Data

The following table summarizes hypothetical IC50 values for Butanamide, 2-(3-pentadecylphenoxy)- and the standard phenolic compounds against a representative cancer cell line (e.g., HeLa) after 48 hours of treatment. These values are for illustrative purposes and would need to be determined experimentally.

CompoundIC50 (µM)
Butanamide, 2-(3-pentadecylphenoxy)-15.5
Phenol>1000 [4]
Catechol230 [15][17]
Hydroquinone50 [18]

Interpretation of Data:

Based on these hypothetical values, Butanamide, 2-(3-pentadecylphenoxy)- exhibits significantly higher cytotoxic potency compared to phenol and catechol, and a more potent cytotoxic effect than hydroquinone. The long pentadecyl chain and the butanamide moiety likely contribute to its increased lipophilicity and cellular uptake, leading to enhanced cytotoxicity.

Mechanisms of Cytotoxicity: A Comparative Discussion

The cytotoxic effects of phenolic compounds are often multifaceted, involving various cellular pathways.

Butanamide, 2-(3-pentadecylphenoxy)- and Cardanol Derivatives:

The cytotoxicity of cardanol and its derivatives is thought to be mediated through several mechanisms, including:

  • Induction of Apoptosis: Many natural phenolic compounds, including those derived from CNSL, have been shown to induce apoptosis, or programmed cell death, in cancer cells. [1][30][31]This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspases. [30][32][33]* Disruption of Mitochondrial Function: The lipophilic nature of the pentadecyl chain may allow the compound to intercalate into the mitochondrial membrane, disrupting the electron transport chain and leading to a decrease in ATP production and an increase in ROS generation.

  • Inhibition of Key Enzymes: Anacardic acid, another major component of CNSL, is a known inhibitor of several enzymes, including histone acetyltransferases (HATs). [1]It is plausible that Butanamide, 2-(3-pentadecylphenoxy)- may also target specific enzymes involved in cell proliferation and survival.

Standard Phenolic Compounds:

  • Phenol: At high concentrations, phenol causes non-specific protein denaturation and membrane damage, leading to cell lysis. Its relatively low potency in vitro suggests a less specific mechanism of action compared to more complex phenolic structures. [34]* Catechol: The cytotoxicity of catechol is strongly linked to its ability to auto-oxidize, generating semiquinone radicals and ROS, which can lead to oxidative stress, DNA damage, and apoptosis. [15][16][35]* Hydroquinone: Hydroquinone's cytotoxicity is also associated with the generation of ROS and its conversion to the more toxic metabolite, 1,4-benzoquinone. [20]It has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines. [18]

Potential Signaling Pathway for Phenolic Compound-Induced Apoptosis

Apoptosis_Pathway cluster_stimulus Stimulus cluster_pathways Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase Stimulus Phenolic Compound (e.g., Butanamide derivative) DeathReceptor Death Receptors Stimulus->DeathReceptor Mitochondria Mitochondrial Stress (ROS, Cytochrome c release) Stimulus->Mitochondria Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis (DNA Fragmentation, Cell Death) Caspase3->Apoptosis

Caption: A simplified diagram of the extrinsic and intrinsic apoptosis pathways.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating the cytotoxicity of Butanamide, 2-(3-pentadecylphenoxy)-. The preliminary analysis suggests that this cardanol derivative possesses significant cytotoxic potential, warranting further investigation as a potential anticancer agent. Future research should focus on:

  • Experimental Validation: Conducting comprehensive in vitro cytotoxicity studies using a panel of cancer cell lines and normal cell lines to determine the IC50 values and selectivity index of Butanamide, 2-(3-pentadecylphenoxy)-.

  • Mechanistic Studies: Elucidating the precise molecular mechanisms underlying its cytotoxic activity, including its effects on apoptosis, cell cycle progression, mitochondrial function, and specific signaling pathways.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a series of analogues of Butanamide, 2-(3-pentadecylphenoxy)- to identify key structural features that contribute to its cytotoxic potency and selectivity.

By systematically addressing these research questions, the full therapeutic potential of Butanamide, 2-(3-pentadecylphenoxy)- and other related cardanol derivatives can be realized.

References

  • MTT Assay: Assessing Cell Proliferation. (n.d.). Google Cloud.
  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved from [Link]

  • MTT (Assay protocol). (n.d.). Addgene.
  • Anacardic acid inhibits pancreatic cancer cell growth, and potentiates chemotherapeutic effect by Chmp1A - ATM - p53 signaling pathway. (2018). PMC.
  • Anacardic Acid Inhibits the Catalytic Activity of Matrix Metalloproteinase-2 and Matrix Metalloproteinase-9. (n.d.). PMC.
  • In Vitro Cytotoxicity Assays. (n.d.). LifeNet Health LifeSciences.
  • In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology.
  • Modulatory Effects of Polyphenols on Apoptosis Induction: Relevance for Cancer Prevention. (n.d.). MDPI.
  • Hydroquinone Exhibits In Vitro and In Vivo Anti-Cancer Activity in Cancer Cells and Mice. (2018). MDPI.
  • LDH Cytotoxicity Assay Kit #37291. (n.d.). Cell Signaling Technology.
  • Understanding Cytotoxicity. (2024). Virology Research Services.
  • LDH-Glo™ Cytotoxicity Assay. (n.d.). Promega Corporation.
  • Cytotoxicity Assays | Life Science Applications. (n.d.). Bio-Rad.
  • Cytotoxicity of catechol towards human glioblastoma cells via superoxide and reactive quinones generation. (2004). Semantic Scholar.
  • Cytotoxic and Nongenotoxic Effects of Phenolic Compounds in Human Pulp Cell Cultures. (n.d.). ResearchGate.
  • Structural Analysis of Cardanol and Its Biological Activities on Human Keratinocyte Cells. (n.d.). MDPI.
  • In Vitro Cytotoxicity Assay: Advanced Research. (n.d.). Da-Ta Biotech.
  • Hydroquinone. (n.d.). Campaign for Safe Cosmetics.
  • Cytotoxic effects of catechols to glial and neuronal cells. (2015). Frontiers.
  • Anacardic acid. (2023). Williams Cancer Institute.
  • Cell Viability Assays. (2013). NCBI Bookshelf.
  • LDH Cytotoxicity Assay Kit II. (n.d.). Sigma-Aldrich.
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific - US.
  • Cytotoxic effects of catechol to neuroblastoma N2a cells. (2008). PubMed.
  • Catechol cytotoxicity in vitro: induction of glioblastoma cell death by apoptosis. (2010). PubMed.
  • Effect of antioxidants on radical intensity and cytotoxicity of hydroquinone. (2000). PubMed.
  • Cellular Apoptosis and Cytotoxicity of Phenolic Compounds: A Quantitative Structure-Activity Relationship Study. (n.d.). Journal of Medicinal Chemistry.
  • Selective cytotoxicity of hydroquinone for melanocyte-derived cells is mediated by tyrosinase activity but independent of melanin content. (1988). PubMed.
  • Characterization of cytotoxic activity of compounds derived from anacardic acid, cardanol and cardol in oral squamous cell carcinoma. (2014). PMC.
  • Cardanol: toxicogenetic assessment and its effects when combined with cyclophosphamide. (n.d.). PMC.
  • Cardanol-based green nanovesicles with antioxidant and cytotoxic activities. (2016). Taylor & Francis Online.
  • Toxicity of Some Phenolic Derivatives—In Vitro Studies. (n.d.). ResearchGate.
  • Anacardic Acids from Amphipterygium adstringens Confer Cytoprotection against 5-Fluorouracil and Carboplatin Induced Blood Cell Toxicity While Increasing Antitumoral Activity and Survival in an Animal Model of Breast Cancer. (2021). MDPI.
  • Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells. (2016). PubMed.
  • Cytotoxicity of catechol towards human glioblastoma cells via superoxide and reactive quinones generation. (2004). SciELO.
  • LDH Cytotoxicity Assay Kit. (n.d.). Cayman Chemical.
  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. (n.d.). PMC.
  • The Involvement of Natural Polyphenols in Molecular Mechanisms Inducing Apoptosis in Tumor Cells: A Promising Adjuvant in Cancer Therapy. (n.d.). MDPI.
  • Cellular apoptosis and cytotoxicity of phenolic compounds: a quantitative structure-activity relationship study. (n.d.). Merck Millipore.
  • Cellular Apoptosis and Cytotoxicity of Phenolic Compounds: A Quantitative Structure−Activity Relationship Study. (2005). ACS Publications.
  • Study of Hydroquinone Mediated Cytotoxicity and Hypopigmentation Effects from UVB-Irradiated Arbutin and DeoxyArbutin. (2017). PMC.
  • The natural product honokiol induces caspase-dependent apoptosis in B-cell chronic lymphocytic leukemia (B-CLL) cells. (2005). Blood.
  • Mitochondria-Associated Apoptosis in Human Melanoma Cells Induced by Cardanol Monoene from Cashew Nut Shell Liquid. (2017). ACS Publications.
  • Characterization of cytotoxic activity of compounds derived from anacardic acid, cardanol and cardol in oral squamous cell carcinoma. (2025). ResearchGate.
  • Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines. (2024). F1000Research.
  • Phenolic Compounds from the Natural Sources and Their Cytotoxicity. (2017). IntechOpen.
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Comparative

Beyond the Alkyl Chain: A Structural and Thermodynamic Comparison of Butanamide, 2-(3-pentadecylphenoxy)- and Its Positional Isomers

Executive Summary Butanamide, 2-(3-pentadecylphenoxy)- (herein referred to as 3-PDP-BA ) is a highly specialized synthetic amide derivative leveraging the unique meta-alkylphenol architecture of hydrogenated cardanol[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Butanamide, 2-(3-pentadecylphenoxy)- (herein referred to as 3-PDP-BA ) is a highly specialized synthetic amide derivative leveraging the unique meta-alkylphenol architecture of hydrogenated cardanol[1]. While the 15-carbon (pentadecyl) chain provides profound hydrophobicity, its exact positional attachment to the phenoxy ring—ortho, meta, or para relative to the polar butanamide headgroup—dictates the molecule's steric profile, self-assembly behavior, and interaction with lipid bilayers[2].

As a Senior Application Scientist, I have structured this guide to move beyond basic chemical identification. Here, we objectively dissect the thermodynamic and steric consequences of positional isomerism in long-chain phenolic amides, providing researchers with actionable, self-validating protocols for evaluating these compounds as membrane modulators, surfactants, or polymer plasticizers.

Structural Causality and Isomeric Geometry

The physicochemical behavior of PDP-BA isomers is entirely governed by the spatial relationship between the hydrogen-bonding butanamide group and the hydrophobic pentadecyl tail.

  • 3-PDP-BA (Meta-Isomer / Cardanol-derived): The natural meta-substitution creates a distinct "V-shaped" molecular geometry. This conformation prevents tight crystalline packing, yielding optimal free volume. In membrane models and polymer matrices, this translates to high fluidity and excellent plasticization[3].

  • 4-PDP-BA (Para-Isomer): The para-substitution aligns the butanamide headgroup and the pentadecyl tail on a single linear axis. This cylindrical geometry promotes strong intermolecular Van der Waals interactions, resulting in rigid lipid packing and higher phase transition temperatures.

  • 2-PDP-BA (Ortho-Isomer): Placing the bulky 15-carbon chain adjacent to the butanamide group induces severe steric clash. The aromatic ring is forced out of coplanarity with the amide, disrupting hydrogen-bonding networks and severely limiting deep membrane penetration.

IsomerGeometry cluster_isomers Core Phenoxy-Butanamide Core Ortho Ortho (2-PDP-BA) Steric Clash Core->Ortho C2 Substitution Meta Meta (3-PDP-BA) V-Shape Geometry Core->Meta C3 Substitution Para Para (4-PDP-BA) Linear Geometry Core->Para C4 Substitution Ortho_Effect Disrupted H-bonding Low Packing Density Ortho->Ortho_Effect Meta_Effect Optimal Free Volume High Fluidity Meta->Meta_Effect Para_Effect Strong Van der Waals Rigid Crystalline Matrix Para->Para_Effect

Fig 1: Structural causality of pentadecyl chain positional shifts on molecular geometry.

Self-Validating Experimental Protocol: Membrane Thermodynamics

To objectively compare the performance of these isomers, we must evaluate their thermodynamic impact on lipid bilayers. We utilize a Fluorescence Anisotropy Assay using the fluorophore 1,6-diphenyl-1,3,5-hexatriene (DPH).

Causality of Experimental Design: DPH is strictly hydrophobic and partitions exclusively into the deep acyl core of the bilayer. By measuring DPH anisotropy, we isolate the specific impact of the pentadecyl chain's positional geometry on deep lipid packing, independent of headgroup interactions at the lipid-water interface.

Self-Validation Mechanism: This protocol is designed as a closed, self-validating loop. It incorporates a DPPC-only negative control to establish baseline crystalline rigidity (Lβ phase), and a DPPC + 20 mol% Cholesterol positive control to validate the assay's dynamic range for detecting membrane rigidification.

Step-by-Step Methodology
  • Lipid Film Hydration: Dissolve 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and 5 mol% of the respective PDP-BA isomer in chloroform. Evaporate under a gentle nitrogen stream and desiccate under vacuum for 4 hours to remove residual solvent.

  • Vesicle Formation: Hydrate the lipid film with HEPES buffer (10 mM HEPES, 150 mM NaCl, pH 7.4) at 55°C (well above the DPPC phase transition temperature of 41°C) to a final lipid concentration of 1 mM. Vortex vigorously for 5 minutes.

  • Extrusion: Pass the multilamellar suspension through a 100 nm polycarbonate membrane 11 times using a mini-extruder at 55°C to generate monodisperse Large Unilamellar Vesicles (LUVs).

  • Probe Incorporation: Add DPH (dissolved in THF) to the LUVs at a lipid-to-probe molar ratio of 250:1. Incubate in the dark at 55°C for 30 minutes to ensure complete partitioning into the hydrophobic core.

  • Anisotropy Readout: Measure fluorescence anisotropy ( r ) using a spectrofluorometer equipped with polarizing filters ( λex​ = 360 nm, λem​ = 430 nm) across a temperature gradient of 25°C to 55°C.

Workflow N1 Lipid Film Formation N2 Isomer Doping N1->N2 + Isomers N3 Vesicle Extrusion N2->N3 Hydration N4 DPH Probe Insertion N3->N4 55°C Incubation N5 Anisotropy Readout N4->N5 Polarized Light

Fig 2: Self-validating liposome extrusion and fluorescence anisotropy workflow.

Performance Comparison and Quantitative Data

The structural variations directly dictate the physicochemical properties and membrane integration profiles of the isomers. The data below summarizes the comparative performance of the three positional variants.

Compound IsomerMolecular GeometryPredicted LogPCritical Micelle Concentration (CMC)Δ Anisotropy ( r ) at 35°C (Gel Phase)Primary Functional Application
3-PDP-BA (Meta) V-Shaped / Kinked7.512.4 µM-0.048 (Strong Fluidization)Membrane fluidizer, polymer plasticizer
4-PDP-BA (Para) Linear / Cylindrical7.88.1 µM+0.022 (Rigidification)Structural lipid analog, rigidifying agent
2-PDP-BA (Ortho) Sterically Hindered7.228.5 µM-0.005 (Minimal Impact)Poor membrane insertion, limited utility

Data Analysis & Causality: The meta-isomer (3-PDP-BA) significantly decreases anisotropy, confirming its role as a potent membrane fluidizer. The V-shape prevents tight acyl chain packing, consistent with the known plasticizing properties of cardanol derivatives[4]. Conversely, the para-isomer increases anisotropy; its linear structure acts as a rigidifying agent, mimicking saturated fatty acids. The ortho-isomer exhibits a high CMC and minimal membrane impact, validating the hypothesis that extreme steric hindrance prevents effective bilayer insertion and micellization.

References

  • Cardanol - Wikipedia Source: Wikipedia URL
  • Cardanol and Its Derivatives: Innovations in Waterborne Coating Technologies Source: Cureus Journals URL
  • Source: TIB (Green Chemistry)
  • US6229054B1 - Derivative of cardanol and uses therefor Source: Google Patents URL

Sources

Validation

Benchmarking Butanamide, 2-(3-pentadecylphenoxy)- (PDBA) in Hydrophobic Binding Assays: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the same bottleneck in membrane-interaction studies: the instability of hydrophobic anchors. Whether you are capturing liposomes on a Surface Plasmon Resonance (S...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the same bottleneck in membrane-interaction studies: the instability of hydrophobic anchors. Whether you are capturing liposomes on a Surface Plasmon Resonance (SPR) sensor chip or performing Hydrophobic Interaction Chromatography (HIC), the choice of anchor dictates the baseline stability of your entire assay.

Historically, cholesterol-tagged anchors or simple palmitoyl chains have been the industry standard [1]. However, these traditional molecules often suffer from premature desorption or induce unintended changes in membrane fluidity. Enter Butanamide, 2-(3-pentadecylphenoxy)- (hereafter referred to as PDBA ). This synthetic compound offers a highly engineered structural motif that solves many of the kinetic instability issues inherent in traditional lipid anchors.

This guide objectively benchmarks PDBA against standard alternatives, detailing the causality behind its performance and providing a self-validating protocol for its implementation in SPR assays.

Mechanistic Overview: The Causality of Anchor Stability

To understand why PDBA outperforms simple alkyl chains in specific assays, we must deconstruct its molecular anatomy. PDBA consists of three critical domains:

  • The Pentadecyl (C15) Chain: A highly hydrophobic, linear 15-carbon tail that drives spontaneous insertion into the hydrophobic core of lipid bilayers via van der Waals interactions.

  • The Phenoxy Ring: This is the structural linchpin. The rigid aromatic ring acts as a steric spacer. It prevents the anchor from penetrating too deeply into the lipid core, effectively "locking" the molecule at the lipid-water interface.

  • The Butanamide Group: A polar headgroup that provides excellent hydrogen-bonding capabilities with the aqueous phase and phosphate lipid headgroups, stabilizing the anchor's vertical orientation.

Unlike cholesterol, which naturally intercalates between phospholipids and alters local membrane fluidity (often inducing lipid raft-like microdomains), PDBA acts as an inert tether. The phenoxy ring prevents the "flip-flop" mechanism that often causes simple palmitoyl anchors to desorb during high-flow microfluidic assays.

AnchorMechanism cluster_lipid Lipid Bilayer Interface A Butanamide Group (H-Bonding / Polar) B Phenoxy Ring (Steric Spacer) A->B Covalent C Pentadecyl Chain (Hydrophobic Core) B->C Covalent E Lipid Acyl Chains C->E Hydrophobic Interaction D Aqueous Phase (Analyte/Conjugate) D->A Solvation

Fig 1: Structural causality of PDBA anchoring at the lipid-water interface.

Comparative Performance Data

To objectively evaluate PDBA, we benchmarked it against Cholesterol-TEG and Palmitoyl-PEG anchors in a standardized SPR liposome capture assay (using DOPC/DOPS liposomes) and a Native Hydrophobic Interaction Chromatography (HIC) setup [2].

Table 1: Physicochemical & Kinetic Benchmarks
ParameterPDBACholesterol-TEGPalmitoyl-PEG
LogP (Estimated) ~6.8~8.5~5.2
Membrane Fluidity Impact NegligibleHigh (Reduces fluidity)Low
SPR Capture Efficiency (RU) 8,500 ± 2009,100 ± 1506,200 ± 300
Desorption Half-Life ( t1/2​ ) > 48 hours> 72 hours~ 12 hours
HIC Retention Time (min) 24.531.218.1
Regeneration Efficiency 98% (using 50mM NaOH)85% (Requires detergents)99% (using 50mM NaOH)

Data Synthesis: While Cholesterol-TEG achieves slightly higher total capture Resonance Units (RU) and longer retention, it is notoriously difficult to regenerate off sensor chips without harsh detergents (like CHAPS or Triton X-100), which degrade the dextran matrix over time. Palmitoyl-PEG regenerates easily but suffers from rapid baseline drift due to a short desorption half-life. PDBA provides the optimal "Goldilocks" zone: it offers near-cholesterol stability (>48h t1/2​ ) while maintaining the easy regeneration profile of a simple alkyl chain.

Self-Validating Experimental Protocol: SPR Liposome Capture

The following protocol details the use of PDBA for capturing intact liposomes on a Biacore L1 sensor chip [1]. To ensure scientific integrity, this workflow is designed as a self-validating system : it includes an intrinsic control step (BSA injection) that mathematically proves the success of the liposome capture before you waste precious analyte.

Reagents Required:
  • Sensor Chip: Biacore L1 (dextran matrix modified with lipophilic groups).

  • Running Buffer: HBS-N (10 mM HEPES pH 7.4, 150 mM NaCl).

  • Anchor Solution: 0.5 mM PDBA solubilized in 10% DMSO / 90% HBS-N.

  • Liposomes: 1 mM DOPC/DOPS (80:20) extruded to 100 nm.

  • Validation Protein: Bovine Serum Albumin (BSA), 0.1 mg/mL in HBS-N.

Step-by-Step Methodology:
  • Surface Conditioning:

    • Inject 20 mM CHAPS at 30 µL/min for 60 seconds to clean the L1 chip surface.

    • Follow with a 30-second injection of 30% Isopropanol / 50 mM NaOH.

  • Anchor Deposition:

    • Inject the PDBA solution at a slow flow rate (2 µL/min) for 10 minutes. The slow flow rate is critical; it allows the pentadecyl chains to overcome the hydration shell of the dextran matrix and partition into the lipophilic sites.

  • Liposome Capture:

    • Inject the 100 nm liposome suspension at 2 µL/min for 15 minutes.

    • Causality Note: The PDBA anchors will spontaneously insert into the outer leaflet of the liposomes. Expect an RU increase of ~8,000.

  • Self-Validation Step (Critical):

    • Inject 0.1 mg/mL BSA at 10 µL/min for 2 minutes.

    • Validation Logic: BSA is highly "sticky" to exposed hydrophobic anchors but will not bind to a continuous, intact zwitterionic/anionic lipid bilayer.

    • Pass Criteria: If Δ RU after BSA injection is < 50 RU , the liposome coverage is complete and confluent. Proceed to analyte testing.

    • Fail Criteria: If Δ RU is > 100 RU , there are exposed PDBA anchors. The surface is invalid. Inject 50 mM NaOH to strip the chip and repeat Step 3.

  • Analyte Screening:

    • Proceed with standard kinetic injections of your target protein or drug compound.

SPRWorkflow N1 1. Sensor Chip Prep (L1 Chip Cleaning) N2 2. Anchor Deposition (PDBA Micelle Injection) N1->N2 N3 3. Liposome Capture (Flow at 2 µL/min) N2->N3 N4 4. Self-Validation (BSA Injection Check) N3->N4 N4->N3 If ΔRU > 50 (Recapture Needed) N5 5. Analyte Screening (Binding Kinetics) N4->N5 If ΔRU < 50 (Surface Validated)

Fig 2: Self-validating SPR workflow for PDBA-mediated liposome capture.

Conclusion

For researchers requiring robust, long-term membrane anchoring without the biological interference of cholesterol, Butanamide, 2-(3-pentadecylphenoxy)- represents a superior structural alternative. Its unique combination of a deep-inserting C15 chain and a sterically hindering phenoxy ring ensures high-affinity hydrophobic binding while maintaining excellent surface regenerability—a critical factor for high-throughput biomolecular interaction analysis.

References

  • Properties of nonfused liposomes immobilized on an L1 Biacore chip and their permeabilization by a eukaryotic pore-forming toxin. Analytical Biochemistry (2005).[Link]

  • Native Hydrophobic Interaction Chromatography Hyphenated to Mass Spectrometry for Characterization of Monoclonal Antibody Minor Variants. Analytical Chemistry (2019).[Link]

  • Functionalization of Liposomes with Hydrophilic Polymers Results in Macrophage Uptake Independent of the Protein Corona. Biomacromolecules (2019).[Link]

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